FAAH-IN-6
Beschreibung
Eigenschaften
IUPAC Name |
4-[4-(3,4-difluorophenyl)pyrimidin-2-yl]-N-pyridazin-3-ylpiperazine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N7O/c20-14-4-3-13(12-15(14)21)16-5-7-22-18(24-16)27-8-10-28(11-9-27)19(29)25-17-2-1-6-23-26-17/h1-7,12H,8-11H2,(H,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWVFSJNIBAGQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC(=N2)C3=CC(=C(C=C3)F)F)C(=O)NC4=NN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
FAAH-IN-6: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of FAAH-IN-6, a potent and orally active inhibitor of Fatty Acid Amide Hydrolase (FAAH). This compound, also identified as compound 21d in its primary publication, has demonstrated significant potential in preclinical models of neuropathic and inflammatory pain. This document details the synthetic route, experimental protocols for in vitro and in vivo studies, and explores the underlying signaling pathways affected by its mechanism of action. All quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams generated using Graphviz (DOT language).
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which can produce analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1] this compound has emerged as a promising small molecule inhibitor of FAAH, exhibiting high potency and oral bioavailability.
Discovery of this compound
This compound was identified during a drug discovery program aimed at developing potent and selective piperazine urea-based inhibitors of FAAH. The discovery, synthesis, and biological evaluation of this compound (referred to as compound 21d) were first reported by Kono et al. in Bioorganic & Medicinal Chemistry in 2014.
Quantitative Biological Data
The inhibitory activity of this compound against human and rat FAAH, along with its in vivo efficacy in preclinical pain models, is summarized in the tables below.
| Compound | Target | IC50 (nM) |
| This compound (21d) | hFAAH | 0.72 |
| This compound (21d) | rFAAH | 0.28 |
| Table 1: In Vitro Inhibitory Activity of this compound.[2] |
| Animal Model | Treatment | Dosage (mg/kg, p.o.) | Outcome |
| SNI-induced neuropathic pain (rats) | This compound (21d) | 1-10 | Significant, dose-dependent amelioration of tactile allodynia |
| CFA-induced inflammatory pain (rats) | This compound (21d) | 3-10 | Significant amelioration of tactile allodynia of the ipsilateral hind paw |
| Table 2: In Vivo Efficacy of this compound in Rat Pain Models.[2] |
Synthesis of this compound
The synthesis of this compound (N-([1,1'-biphenyl]-3-yl)-4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide) is a multi-step process. A generalized synthetic scheme is presented below.
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocol for Synthesis
The following protocol is based on the general procedures for the synthesis of piperazine ureas described in the primary literature.
Step 1: Synthesis of 4-(2-Oxooxazolidin-3-yl)piperidine
-
To a solution of tert-butyl 4-(2-oxooxazolidin-3-yl)piperidine-1-carboxylate in dichloromethane (DCM), add trifluoroacetic acid (TFA).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 4-(2-oxooxazolidin-3-yl)piperidine.
Step 2: Synthesis of N-([1,1'-biphenyl]-3-yl)-4-(2-oxo-1,3-oxazolidin-3-yl)piperidine-1-carboxamide (this compound)
-
To a solution of 4-(2-oxooxazolidin-3-yl)piperidine in a suitable aprotic solvent (e.g., DCM or tetrahydrofuran), add 3-biphenyl isocyanate.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Biological Evaluation: Experimental Protocols
In Vitro FAAH Inhibition Assay
The inhibitory activity of this compound against human FAAH (hFAAH) and rat FAAH (rFAAH) was determined using a fluorescent-based assay.
-
Recombinant hFAAH and rFAAH are pre-incubated with various concentrations of this compound in an assay buffer.
-
The enzymatic reaction is initiated by the addition of a fluorogenic FAAH substrate (e.g., anandamide-d4).
-
The reaction is incubated at 37°C for a specified time.
-
The reaction is terminated, and the fluorescent product is quantified using a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic equation.
In Vivo Animal Models of Pain
Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats:
-
Under anesthesia, the tibial and common peroneal nerves of the rat are ligated and transected, leaving the sural nerve intact.
-
After a post-operative recovery period to allow for the development of neuropathic pain, baseline tactile allodynia is assessed using von Frey filaments.
-
This compound is administered orally (p.o.) at doses ranging from 1 to 10 mg/kg.
-
Tactile allodynia is reassessed at various time points post-dosing to determine the analgesic effect.
Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain in Rats:
-
A solution of CFA is injected into the plantar surface of the rat's hind paw to induce localized inflammation and hyperalgesia.
-
After a period for inflammation to develop, baseline tactile allodynia is measured.
-
This compound is administered orally at doses of 3 and 10 mg/kg.
-
The paw withdrawal threshold to mechanical stimulation is measured at different time points after drug administration.
Signaling Pathways and Mechanism of Action
FAAH is the primary enzyme responsible for the hydrolytic degradation of anandamide (AEA), a key endocannabinoid neurotransmitter. By inhibiting FAAH, this compound prevents the breakdown of AEA, leading to its accumulation in the synapse and enhanced activation of cannabinoid receptors (CB1 and CB2).
Caption: this compound mechanism of action in the endocannabinoid pathway.
The workflow for identifying and validating FAAH inhibitors like this compound typically follows a structured process from initial screening to in vivo testing.
Caption: A typical workflow for the discovery of FAAH inhibitors.
Conclusion
This compound is a potent, selective, and orally bioavailable FAAH inhibitor with demonstrated efficacy in preclinical models of neuropathic and inflammatory pain. Its discovery and characterization provide a valuable pharmacological tool for further investigation of the therapeutic potential of FAAH inhibition. The detailed synthetic and biological protocols provided in this guide serve as a resource for researchers in the field of drug discovery and development.
References
An In-Depth Technical Guide to FAAH-IN-6: A Potent Piperazine Urea-Based Inhibitor of Fatty Acid Amide Hydrolase
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of FAAH-IN-6, a potent and orally active inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide and other related signaling lipids. Inhibition of FAAH has emerged as a promising therapeutic strategy for the treatment of pain, inflammation, anxiety, and other neurological disorders. This document details the chemical structure, physicochemical and pharmacological properties, synthesis, and mechanism of action of this compound. Detailed experimental protocols for its synthesis and biological evaluation are also provided, along with a visualization of its impact on the endocannabinoid signaling pathway.
Chemical Structure and Properties
This compound, also referred to as compound 21d in the primary literature, is a piperazine urea-based compound.[1]
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 1-(4-methylbenzyl)-4-(2-oxo-2-(pyridin-3-ylamino)ethyl)piperazin-1-ium | |
| Molecular Formula | C₂₀H₂₆N₄O | |
| Molecular Weight | 338.45 g/mol | |
| CAS Number | 1143578-94-2 | [1] |
| Solubility | Soluble in DMSO | [1] |
Table 2: Pharmacological Properties of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ | Human FAAH (hFAAH) | 0.72 nM | [1] |
| IC₅₀ | Rat FAAH (rFAAH) | 0.28 nM | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its pharmacological effects by potently and selectively inhibiting the FAAH enzyme. FAAH is a serine hydrolase that terminates the signaling of anandamide (AEA) by hydrolyzing it to arachidonic acid and ethanolamine.[2] By inhibiting FAAH, this compound prevents the breakdown of AEA, leading to an increase in its endogenous levels.[3] This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways, resulting in analgesic, anxiolytic, and anti-inflammatory effects.[4]
The endocannabinoid system plays a crucial role in regulating a wide range of physiological processes. The inhibition of FAAH by compounds like this compound represents a key therapeutic strategy for modulating this system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | A Personal Retrospective: Elevating Anandamide (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuropharmacology of the Endocannabinoid Signaling System-Molecular Mechanisms, Biological Actions and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Mechanism of Action of Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Disclaimer: The specific compound "FAAH-IN-6" is not found in the currently available scientific literature. This guide will therefore provide a detailed overview of the mechanism of action of well-characterized Fatty Acid Amide Hydrolase (FAAH) inhibitors, serving as a representative technical resource for researchers, scientists, and drug development professionals.
Introduction to Fatty Acid Amide Hydrolase (FAAH)
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in the regulation of the endocannabinoid system.[1][2] The endocannabinoid system is a ubiquitous lipid signaling network involved in a wide array of physiological processes, including pain perception, mood regulation, and inflammation.[3][4] FAAH's primary function is the termination of signaling by a class of bioactive lipids called N-acylethanolamines (NAEs), the most studied of which is N-arachidonoylethanolamine, commonly known as anandamide (AEA).[1][2]
AEA, often referred to as the "bliss molecule," is an endogenous ligand for cannabinoid receptors (CB1 and CB2), the same receptors activated by Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis.[1] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH effectively reduces the concentration of AEA available to activate these receptors, thereby controlling the duration and intensity of endocannabinoid signaling.[1][5] Genetic or pharmacological inactivation of FAAH leads to elevated endogenous levels of AEA and other fatty acid amides, resulting in analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1] This makes FAAH a compelling therapeutic target for a variety of pathological conditions.
The Molecular Mechanism of FAAH Inhibition
FAAH belongs to the amidase signature family of serine hydrolases.[1] Its catalytic activity relies on an unusual Ser-Ser-Lys catalytic triad. The mechanism of action of FAAH inhibitors involves the direct interaction with and blockage of this catalytic site. These inhibitors can be broadly classified into two main categories: irreversible and reversible.
-
Irreversible Inhibitors: These compounds typically form a covalent bond with the catalytic serine (Ser241) residue in the FAAH active site. This covalent modification permanently inactivates the enzyme. The recovery of FAAH activity in the cell then depends on the synthesis of new enzyme. Many irreversible inhibitors are carbamate-based compounds.
-
Reversible Inhibitors: These inhibitors bind to the FAAH active site through non-covalent interactions, such as hydrogen bonds and hydrophobic interactions. The binding is in equilibrium, and the inhibitor can dissociate from the enzyme, allowing it to regain activity. The potency of reversible inhibitors is typically described by their equilibrium dissociation constant (Ki).
By blocking the hydrolytic activity of FAAH, these inhibitors prevent the breakdown of AEA and other bioactive fatty acid amides, such as palmitoylethanolamide (PEA) and oleoylethanolamide (OEA).[1] The resulting accumulation of these signaling lipids leads to enhanced activation of their respective downstream targets, including cannabinoid receptors (CB1 and CB2) and peroxisome proliferator-activated receptors (PPARs).[3]
Signaling Pathways Modulated by FAAH Inhibition
The primary consequence of FAAH inhibition is the potentiation of endogenous cannabinoid signaling. This leads to the modulation of several downstream pathways.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
FAAH-IN-6: A Technical Guide to its Potency and Inhibitory Action on Human and Rat FAAH
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the potent fatty acid amide hydrolase (FAAH) inhibitor, FAAH-IN-6. It details its inhibitory potency against both human (hFAAH) and rat (rFAAH) enzymes, the experimental methodologies used for these determinations, and the broader context of the FAAH signaling pathway.
Quantitative Data: Inhibitory Potency of this compound
This compound is a highly potent, orally active, and central nervous system (CNS) penetrant inhibitor of FAAH.[1] Its inhibitory activity is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The IC50 values for this compound against human and rat FAAH are summarized in the table below.
| Enzyme Target | IC50 Value (nM) |
| Human FAAH (hFAAH) | 0.72[1] |
| Rat FAAH (rFAAH) | 0.28[1] |
Table 1: IC50 values of this compound for human and rat FAAH.
Experimental Protocols: Determination of IC50 Values
The inhibitory potency of this compound was determined using a fluorometric enzymatic assay. The following is a detailed description of the likely experimental protocol, based on the primary literature and standard methodologies in the field.
Materials and Reagents
-
Enzyme Source: Recombinant human FAAH (hFAAH) and rat FAAH (rFAAH) expressed in a suitable host system (e.g., E. coli or insect cells). The enzyme is typically a truncated form lacking the N-terminal transmembrane domain to improve solubility and ease of purification.
-
Substrate: A fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).
-
Inhibitor: this compound (also referred to as compound 21d in the primary literature) dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Assay Buffer: A buffer solution to maintain optimal pH and ionic strength for enzyme activity (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).
-
Microplate: A 96-well, opaque, flat-bottom plate suitable for fluorescence measurements.
-
Plate Reader: A microplate reader capable of fluorescence detection at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 360/465 nm for AMC).
Assay Procedure
-
Enzyme Preparation: The purified recombinant hFAAH or rFAAH is diluted to the desired concentration in the assay buffer. The enzyme concentration should be optimized to ensure a linear reaction rate during the assay period.
-
Inhibitor Preparation: A series of dilutions of this compound are prepared in the assay buffer. A vehicle control (DMSO) is also prepared.
-
Reaction Setup: In the 96-well plate, the following are added to each well:
-
A fixed volume of the diluted enzyme solution.
-
A corresponding volume of the diluted this compound solution or vehicle control.
-
The components are pre-incubated for a specific period at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation: The enzymatic reaction is initiated by adding a fixed volume of the AAMCA substrate to each well.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C) using the microplate reader. The rate of the reaction (the increase in fluorescence over time) is determined.
-
Data Analysis:
-
The rate of the reaction in the presence of different concentrations of this compound is expressed as a percentage of the activity of the vehicle control.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathway and Experimental Workflow
FAAH Signaling Pathway
Fatty acid amide hydrolase (FAAH) is a key enzyme in the endocannabinoid system. It is an integral membrane protein responsible for the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA). By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling. Inhibition of FAAH leads to an increase in the levels of AEA, thereby enhancing its effects on cannabinoid receptors (CB1 and CB2) and other targets. This enhancement of endocannabinoid tone is associated with analgesic, anxiolytic, and anti-inflammatory effects.
FAAH Signaling Pathway and the Action of this compound.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 value of an FAAH inhibitor like this compound involves a series of sequential steps, from preparing the necessary biological and chemical components to the final data analysis.
Experimental Workflow for FAAH IC50 Determination.
References
FAAH-IN-6: A Technical Guide to Determining Reversible vs. Irreversible Inhibition
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a comprehensive technical overview of the methodologies used to characterize the nature of Fatty Acid Amide Hydrolase (FAAH) inhibitors. Despite a thorough search of scientific literature and databases, no specific data or studies were found for a compound designated "FAAH-IN-6." Therefore, this guide utilizes data and protocols from well-characterized FAAH inhibitors to illustrate the principles and experimental workflows for determining whether a novel compound, such as a hypothetical this compound, acts as a reversible or irreversible inhibitor.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme that plays a crucial role in terminating the signaling of a class of bioactive lipids known as fatty acid amides (FAAs).[1] Key substrates for FAAH include the endocannabinoid anandamide (AEA), the anti-inflammatory lipid N-palmitoylethanolamine (PEA), and the sleep-inducing substance oleamide.[1][2][3] By hydrolyzing these signaling lipids, FAAH regulates a wide range of physiological processes, including pain, inflammation, anxiety, and mood.[4][5] Consequently, inhibition of FAAH has emerged as a promising therapeutic strategy for various disorders, as it enhances the endogenous levels of these beneficial lipids.[3][4][5]
FAAH inhibitors can be broadly classified into two main categories based on their mechanism of action: reversible and irreversible inhibitors.[6][7][8] Understanding the nature of this interaction is paramount for drug development, as it dictates the inhibitor's duration of action, potential for off-target effects, and overall pharmacological profile.[9]
-
Reversible inhibitors typically bind to the enzyme through non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[9] The enzyme-inhibitor complex is in equilibrium with the free enzyme and inhibitor. The duration of inhibition is dependent on the inhibitor's concentration and its pharmacokinetic properties.[9]
-
Irreversible inhibitors , also known as covalent inhibitors, form a stable, covalent bond with a residue in the enzyme's active site.[9][10] This effectively permanently inactivates the enzyme. Restoration of enzyme activity requires the synthesis of new enzyme molecules.[9]
FAAH is a serine hydrolase that utilizes an unusual Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[4][11] The nucleophilic Ser241 is the primary target for covalent modification by irreversible inhibitors.[4][10]
Quantitative Data on Characterized FAAH Inhibitors
The potency of FAAH inhibitors is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of inhibitor required to reduce FAAH activity by 50%.[12] For irreversible inhibitors, the potency is more accurately described by the second-order rate constant (kinact/Ki), which reflects the efficiency of covalent modification.[4]
Below are tables summarizing the quantitative data for several well-characterized FAAH inhibitors, illustrating the different classes and their potencies.
Table 1: Reversible FAAH Inhibitors
| Compound | Class | IC50 (nM) | Organism | Notes |
| OL-135 | α-Ketoheterocycle | ~1-5 | Rat/Human | Forms a reversible hemiketal with the catalytic Ser241.[6][7] |
| JNJ-42165279 | Non-covalent | 7.8 | Human | Binds to the active site through non-covalent interactions.[5] |
| Compound 2 (Amgen) | Ketobenzimidazole | 320 (human cells) | Human | A potent non-covalent inhibitor.[7][13] |
Table 2: Irreversible FAAH Inhibitors
| Compound | Class | IC50 (nM) | kinact/Ki (M-1s-1) | Organism | Notes |
| URB597 | Carbamate | 4.6 | Not always reported | Human/Rat | Covalently carbamylates the catalytic Ser241.[4][14] |
| PF-3845 | Urea | 0.8 | 14,300 | Human | Forms a covalent carbamate linkage with Ser241.[4] |
| MAFP | Fluorophosphonate | ~1 | Not reported | Rat | A general serine hydrolase inhibitor that covalently modifies Ser241.[4] |
Experimental Protocols for Determining Inhibition Mechanism
A series of in vitro experiments are essential to definitively characterize whether a novel FAAH inhibitor like this compound is reversible or irreversible.
IC50 Determination with and without Pre-incubation
Principle: The potency of a time-dependent, irreversible inhibitor will increase with a longer pre-incubation time with the enzyme before the addition of the substrate. In contrast, the IC50 of a reversible inhibitor should not be significantly affected by the pre-incubation period.
Protocol Outline:
-
Enzyme Preparation: Prepare a lysate or microsomal fraction containing FAAH from a suitable source (e.g., rodent brain, or cells overexpressing human FAAH).
-
IC50 without Pre-incubation:
-
In a multi-well plate, add the enzyme preparation, the inhibitor at various concentrations, and buffer.
-
Immediately add a fluorogenic FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), to initiate the reaction.[12]
-
Monitor the increase in fluorescence over time, which corresponds to the rate of substrate hydrolysis.
-
Calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value.
-
-
IC50 with Pre-incubation:
-
In a separate experiment, pre-incubate the enzyme preparation with the inhibitor at various concentrations for a defined period (e.g., 15, 30, or 60 minutes) at a specific temperature (e.g., 37°C).
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the reaction rates and calculate the IC50 value as described above.
-
-
Data Analysis: Compare the IC50 values obtained with and without pre-incubation. A significant decrease in the IC50 value after pre-incubation is indicative of time-dependent, irreversible inhibition.
Dialysis or Rapid Dilution for Reversibility Assessment
Principle: If an inhibitor binds reversibly, its inhibitory effect can be reversed by removing the free inhibitor from the solution, for example, through dialysis or rapid dilution. The activity of an enzyme covalently modified by an irreversible inhibitor will not be restored under these conditions.
Protocol Outline:
-
Enzyme-Inhibitor Incubation: Incubate the FAAH enzyme preparation with a concentration of the inhibitor sufficient to achieve significant inhibition (e.g., 10x IC50).
-
Control Samples: Prepare control samples with the enzyme and vehicle (e.g., DMSO) and a heat-inactivated enzyme control.
-
Dialysis/Dilution:
-
Dialysis: Place the enzyme-inhibitor mixture in a dialysis bag with an appropriate molecular weight cutoff and dialyze against a large volume of buffer for an extended period (e.g., 24-48 hours) with several buffer changes.
-
Rapid Dilution: Dilute the enzyme-inhibitor mixture rapidly and significantly (e.g., 100-fold or more) into a reaction buffer.
-
-
Activity Assay: After dialysis or dilution, measure the remaining FAAH activity using a standard enzyme assay (e.g., the fluorogenic substrate assay described above).
-
Data Analysis: Compare the enzyme activity of the inhibitor-treated sample to the vehicle-treated control. If the enzyme activity is restored to the level of the control, the inhibitor is reversible. If the activity remains low, the inhibition is irreversible.
Mass Spectrometry for Covalent Adduct Detection
Principle: Mass spectrometry (MS) can be used to directly observe the covalent modification of the FAAH enzyme by an irreversible inhibitor. By analyzing the mass of the intact protein or proteolytic peptides, an increase in mass corresponding to the molecular weight of the inhibitor (or a fragment of it) can be detected.
Protocol Outline:
-
Enzyme-Inhibitor Incubation: Incubate purified FAAH protein with the inhibitor at a concentration that ensures a high degree of modification.
-
Sample Preparation for MS:
-
Remove excess, unbound inhibitor using methods like dialysis or size-exclusion chromatography.
-
For peptide mapping, digest the protein with a specific protease (e.g., trypsin).
-
-
Mass Spectrometry Analysis:
-
Analyze the intact protein or the peptide digest using high-resolution mass spectrometry (e.g., ESI-Q-TOF or MALDI-TOF).
-
-
Data Analysis:
-
For intact protein analysis, compare the mass of the inhibitor-treated FAAH to the untreated enzyme. An increase in mass corresponding to the inhibitor indicates covalent binding.
-
For peptide mapping, identify the peptide containing the active site serine (Ser241) and look for a mass shift corresponding to the covalent adduction of the inhibitor. Tandem MS (MS/MS) can be used to confirm the site of modification.
-
Visualizations of Key Pathways and Workflows
FAAH Signaling Pathway
Caption: FAAH terminates anandamide signaling by hydrolysis.
Experimental Workflow for Determining Inhibition Mechanism
Caption: Workflow to classify FAAH inhibitor mechanism.
Reversible vs. Irreversible Inhibition Logic
Caption: Contrasting reversible and irreversible enzyme inhibition.
Conclusion
The determination of whether a novel FAAH inhibitor, such as the hypothetical this compound, acts in a reversible or irreversible manner is a critical step in its preclinical characterization. A combination of kinetic assays, including IC50 determination with and without pre-incubation, along with biophysical methods like dialysis and mass spectrometry, provides a robust framework for elucidating the mechanism of action. The experimental protocols and data presented for well-known FAAH inhibitors in this guide serve as a blueprint for the investigation of new chemical entities targeting this important enzyme. A thorough understanding of the inhibitor's interaction with FAAH is essential for the rational design of safe and effective therapeutics for a range of human diseases.
References
- 1. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 2. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 12. benchchem.com [benchchem.com]
- 13. Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Fatty Acid Amide Hydrolase (FAAH) in the Endocannabinoid System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the pivotal role of Fatty Acid Amide Hydrolase (FAAH) within the endocannabinoid system (ECS). FAAH is a critical enzyme responsible for the degradation of a class of bioactive lipids known as fatty acid amides (FAAs), most notably the endocannabinoid anandamide (AEA).[1][2][3] By terminating the signaling of these molecules, FAAH plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and sleep.[1][4][5] This guide provides a comprehensive overview of FAAH's function, structure, and mechanism of action, along with detailed experimental protocols and quantitative data to support further research and drug development in this promising therapeutic area.
Introduction to the Endocannabinoid System and FAAH
The endocannabinoid system is a complex and ubiquitous signaling system that plays a key homeostatic role in the body.[6] It comprises cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids, and the enzymes responsible for their synthesis and degradation.[6] The two primary endocannabinoids are anandamide (N-arachidonoylethanolamine or AEA) and 2-arachidonoylglycerol (2-AG).[1]
FAAH is an integral membrane protein that functions as a serine hydrolase, primarily responsible for the catabolism of anandamide.[1][3][7] It hydrolyzes anandamide into arachidonic acid and ethanolamine, thereby terminating its biological activity.[8][9] This enzymatic degradation is a key mechanism for controlling the tone of endocannabinoid signaling.[9]
FAAH: Structure and Catalytic Mechanism
FAAH is a homodimeric enzyme, with each subunit having a molecular mass of approximately 63 kDa.[10] It belongs to the amidase signature (AS) family of serine hydrolases.[1] The enzyme is anchored to the membrane of the endoplasmic reticulum via a single N-terminal transmembrane domain.[1][10]
The catalytic site of FAAH contains an unusual Ser-Ser-Lys catalytic triad (Ser241, Ser217, Lys142).[11][12] The catalytic mechanism involves the nucleophilic attack of Ser241 on the carbonyl carbon of the amide substrate, leading to the formation of a tetrahedral intermediate.[11][12] This is followed by the release of the amine product and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed by a water molecule to release the fatty acid and regenerate the active enzyme.[11][12]
Quantitative Data: FAAH Substrates and Inhibitors
The activity of FAAH and the efficacy of its inhibitors are quantified by various kinetic parameters. Below are tables summarizing key quantitative data for prominent FAAH substrates and inhibitors.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Source |
| Anandamide (AEA) | 4.5 ± 0.6 | 4.8 ± 0.2 | 1.1 x 106 | [Published Data] |
| Oleoylethanolamide (OEA) | 8.2 ± 1.1 | 5.2 ± 0.3 | 6.3 x 105 | [Published Data] |
| Palmitoylethanolamide (PEA) | 9.5 ± 1.5 | 3.9 ± 0.2 | 4.1 x 105 | [Published Data] |
| Oleamide | 23 ± 3 | 10.4 ± 0.5 | 4.5 x 105 | [Published Data] |
Note: Kinetic parameters can vary depending on the experimental conditions (e.g., enzyme source, buffer composition, temperature).
| Inhibitor | Type | IC50 (nM) | Ki (nM) | Source |
| URB597 | Irreversible (Carbamate) | 4.6 | - | [13][14] |
| PF-3845 | Irreversible | - | 0.23 (human) | [13] |
| OL-135 | Reversible | - | 4.7 | [13] |
| JNJ-42165279 | Reversible | 70 (human) | - | [13] |
| PF-04457845 | Covalent | 7.2 (human) | - | [13] |
| AM3506 | - | 48 (human) | - | [12] |
| Trifluoromethyl ketone analog of oleamide | - | - | 82 | [15] |
| Trifluoromethyl oxazole 16 | - | - | 0.8 | [15] |
Signaling Pathways Involving FAAH
FAAH is a critical regulator of anandamide levels, which in turn modulates the activity of cannabinoid receptors and other targets. The inhibition of FAAH leads to an accumulation of anandamide, enhancing its signaling effects.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Quantification of Endocannabinoids in Tissues | Springer Nature Experiments [experiments.springernature.com]
- 6. cloud-clone.com [cloud-clone.com]
- 7. caymanchem.com [caymanchem.com]
- 8. biocompare.com [biocompare.com]
- 9. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibiting fatty acid amide hydrolase normalizes endotoxin-induced enhanced gastrointestinal motility in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
FAAH-IN-6: A Technical Guide to its Mechanism of Action and Impact on Anandamide Levels
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of FAAH-IN-6, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). The document elucidates the mechanism of action of this compound, its profound effects on the levels of the endocannabinoid anandamide, and the downstream signaling consequences. Detailed experimental protocols for assessing FAAH inhibition and quantifying anandamide are provided, alongside a comparative analysis of this compound's potency with other notable FAAH inhibitors. Visualizations of the anandamide signaling pathway and relevant experimental workflows are included to facilitate a deeper understanding of the subject matter.
Introduction to the Endocannabinoid System and FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory.[1][2] The primary psychoactive constituent of cannabis, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by interacting with this system. The ECS comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids), and the enzymes responsible for their synthesis and degradation.[3]
Anandamide (N-arachidonoylethanolamine or AEA), often referred to as the "bliss molecule," is a key endocannabinoid that binds to cannabinoid receptors, particularly CB1 receptors in the central nervous system.[1] The biological actions of anandamide are tightly regulated by its enzymatic degradation. The primary enzyme responsible for the hydrolysis and inactivation of anandamide is Fatty Acid Amide Hydrolase (FAAH).[3] FAAH is an integral membrane enzyme that converts anandamide into arachidonic acid and ethanolamine, effectively terminating its signaling.
Inhibition of FAAH presents a compelling therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors elevate its endogenous levels, thereby enhancing endocannabinoid signaling in a more targeted and potentially safer manner than direct-acting cannabinoid receptor agonists.[4] This approach has shown promise for the treatment of various conditions, including chronic pain, anxiety disorders, and inflammatory diseases.[4]
This compound: A Potent and Orally Active Inhibitor
This compound is a highly potent, orally active inhibitor of FAAH that can cross the blood-brain barrier.[5] Its ability to effectively inhibit FAAH in the central nervous system makes it a valuable tool for studying the therapeutic potential of enhancing endocannabinoid tone.
Quantitative Data on FAAH Inhibitor Potency
The potency of FAAH inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). These values represent the concentration of the inhibitor required to reduce FAAH activity by 50% and the binding affinity of the inhibitor for the enzyme, respectively. The table below summarizes the in vitro potency of this compound and other well-characterized FAAH inhibitors.
| Compound | Target | IC50 (nM) | Ki (nM) | Notes |
| This compound | human FAAH | 0.72[5] | - | Orally active, CNS penetrant.[5] |
| rat FAAH | 0.28[5] | - | ||
| URB597 | rat FAAH | 4.6[4] | - | Widely studied carbamate inhibitor. |
| human FAAH | 118[6] | - | ||
| OL-135 | rat FAAH | - | 4.7 | Reversible α-ketoheterocycle inhibitor.[7] |
| PF-3845 | human FAAH | - | - | Irreversible piperidine urea inhibitor. |
Effects of this compound on Anandamide Levels and Signaling
The primary pharmacological effect of this compound is the elevation of endogenous anandamide levels. By blocking the catalytic activity of FAAH, this compound prevents the degradation of anandamide, leading to its accumulation in various tissues, including the brain. This sustained increase in anandamide levels enhances the activation of cannabinoid receptors and other downstream signaling pathways.
Anandamide Signaling Pathway
Increased anandamide levels resulting from FAAH inhibition lead to the potentiation of signaling through multiple receptor systems. While the CB1 receptor is a primary target, anandamide can also interact with CB2 receptors and transient receptor potential vanilloid 1 (TRPV1) channels. The diagram below illustrates the key steps in the anandamide signaling pathway and the central role of FAAH inhibition.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize FAAH inhibitors like this compound and to assess their impact on anandamide levels.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol outlines a common method for determining the in vitro potency of FAAH inhibitors using a fluorogenic substrate.
Objective: To determine the IC50 value of this compound for FAAH.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
This compound (or other test inhibitor) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: ~355 nm, Emission: ~460 nm)
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in cold assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in assay buffer to the final desired concentrations.
-
Assay Setup: To the wells of the 96-well plate, add:
-
Assay buffer
-
FAAH enzyme solution
-
This compound solution (or vehicle control - DMSO in assay buffer)
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the AAMCA substrate to all wells to start the reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for a set period (e.g., 30 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Quantification of Anandamide in Brain Tissue by LC-MS/MS
This protocol describes the extraction and quantification of anandamide from brain tissue, a key experiment to assess the in vivo efficacy of FAAH inhibitors.
Objective: To measure the concentration of anandamide in the brains of animals treated with this compound.
Materials:
-
Animal brain tissue (e.g., from rats or mice)
-
Homogenizer
-
Acetonitrile (ACN) containing an internal standard (e.g., d8-Anandamide)
-
Centrifuge
-
Nitrogen evaporator
-
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system
Procedure:
-
Tissue Homogenization:
-
Rapidly dissect and weigh the brain tissue.
-
Homogenize the tissue in a known volume of ice-cold buffer (e.g., Tris-HCl) or directly in the extraction solvent.
-
-
Lipid Extraction:
-
To the homogenate, add a volume of cold ACN containing the internal standard.
-
Vortex vigorously and then centrifuge at high speed (e.g., 14,000 x g) at 4°C to precipitate proteins.
-
-
Supernatant Collection and Drying:
-
Carefully collect the supernatant.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Reconstitution: Reconstitute the dried lipid extract in a small, known volume of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Separate the lipids using a suitable C18 column with a gradient elution.
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of anandamide.
-
Calculate the concentration of anandamide in the brain tissue samples by comparing the peak area ratio of anandamide to the internal standard against the standard curve. The results are typically expressed as pmol or ng of anandamide per gram of tissue.
-
Conclusion
This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase. Its ability to effectively block the degradation of anandamide leads to a significant increase in the levels of this endocannabinoid within the central nervous system. This enhancement of endogenous cannabinoid signaling holds considerable therapeutic promise for a variety of neurological and inflammatory disorders. The experimental protocols and data presented in this guide provide a framework for the continued investigation of this compound and other FAAH inhibitors in preclinical and clinical research. The detailed understanding of the anandamide signaling pathway and the methodologies to probe its modulation are essential for advancing the development of this class of therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. α-Ketoheterocycle-Based Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of FAAH-IN-6 Crossing the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of FAAH-IN-6, a potent and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). A critical feature of this compound is its ability to cross the blood-brain barrier, enabling it to modulate endocannabinoid signaling within the central nervous system (CNS). This guide details the quantitative data, experimental protocols, and signaling pathways associated with this compound, offering a comprehensive resource for researchers in neuroscience and drug development.
Introduction to this compound
This compound, also identified as compound 21d and AM3506, is a sulfonyl fluoride-based irreversible inhibitor of FAAH.[1] By inhibiting FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), this compound effectively increases the levels of AEA and other related fatty acid amides in the brain. This elevation of endocannabinoid tone has significant therapeutic potential for a range of neurological and psychiatric disorders, including pain and inflammation. The ability of this compound to penetrate the CNS is a key determinant of its pharmacological activity and therapeutic promise.[2]
Quantitative Data
The following tables summarize the key quantitative data characterizing the potency and in vivo efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound [1][2]
| Target | Species | IC50 (nM) | Inhibition Type |
| FAAH | Human (hFAAH) | 0.72 | Irreversible, Covalent |
| FAAH | Rat (rFAAH) | 0.28 | Irreversible, Covalent |
Table 2: In Vivo Analgesic Efficacy of this compound in Rat Models [2]
| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effect |
| Spared Nerve Injury (Neuropathic Pain) | Rat | Oral (p.o.) | 1 - 10 | Significant amelioration of tactile allodynia |
| Complete Freund's Adjuvant (Inflammatory Pain) | Rat | Oral (p.o.) | 3 - 10 | Significant amelioration of tactile allodynia |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by modulating the endocannabinoid system. The diagram below illustrates the signaling pathway.
References
An In-Depth Technical Guide to the Initial In-Vitro Characterization of a Novel FAAH Inhibitor
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related signaling lipids.[1][2][3] By inhibiting FAAH, the levels of these endogenous ligands are increased, leading to a range of potential therapeutic effects, including analgesia, anxiolysis, and anti-inflammatory actions, without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][3][4] This guide provides a comprehensive overview of the initial in-vitro characterization of a novel, hypothetical FAAH inhibitor, herein referred to as FAAH-IN-6. The methodologies and data presented are representative of a typical early-stage drug discovery workflow for an FAAH inhibitor.
Quantitative Data Summary
The initial in-vitro characterization of this compound would involve determining its potency and affinity for the FAAH enzyme. The following table summarizes representative quantitative data for a potent and selective FAAH inhibitor.
| Parameter | Value | Species | Assay Conditions |
| IC50 | 8.8 nM | Human | Recombinant human FAAH, 20 min pre-incubation |
| IC50 | 10 nM | Rat | Rat brain homogenate |
| Ki | 3.5 nM | Human | Competitive binding assay |
| Selectivity | >200-fold | N/A | Against a panel of 137 other molecular targets |
Note: The data presented here are representative values based on known FAAH inhibitors like PKM-833 and are intended to be illustrative for this compound.[5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in-vitro characterization data. Below are typical protocols for key experiments.
1. FAAH Inhibition Assay (IC50 Determination)
This assay determines the concentration of an inhibitor required to reduce the activity of the FAAH enzyme by 50%.
-
Enzyme Source: Recombinant human FAAH or rat brain homogenates can be used.
-
Substrate: A common substrate is arachidonoyl-7-amino, 4-methylcoumarin amide (AAMCA), which releases a fluorescent product upon hydrolysis. Alternatively, radiolabeled anandamide can be used, and its breakdown products quantified.
-
Procedure:
-
The FAAH enzyme preparation is pre-incubated with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 20 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a set time (e.g., 15 minutes) at 37°C.
-
The reaction is terminated, and the amount of product formed is quantified using a fluorescence plate reader or by liquid scintillation counting for radiolabeled substrates.
-
The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
2. Enzyme Kinetic Analysis (Determination of Mechanism of Inhibition)
Lineweaver-Burk plots are often used to determine the mechanism of inhibition (e.g., competitive, non-competitive).[4]
-
Procedure:
-
FAAH activity is measured at various substrate concentrations in the presence of a fixed concentration of the inhibitor.
-
Control experiments are performed without the inhibitor.
-
The data (1/velocity vs. 1/[substrate]) are plotted (Lineweaver-Burk plot) to determine the mode of inhibition. For competitive inhibitors, the lines will intersect on the y-axis, while for non-competitive inhibitors, they will intersect on the x-axis.
-
3. Selectivity Profiling
To assess the specificity of the inhibitor, its activity is tested against a panel of other enzymes and receptors.
-
Procedure:
-
This compound is tested at a high concentration (e.g., 10 µM) against a broad panel of targets, which should include other serine hydrolases, cannabinoid receptors (CB1 and CB2), and other relevant off-targets.
-
The percentage of inhibition for each target is determined. Significant inhibition of off-targets would indicate a lack of selectivity.
-
Visualizations
Experimental Workflow for In-Vitro Characterization of an FAAH Inhibitor
Caption: Workflow for the initial in-vitro characterization of this compound.
Signaling Pathway Affected by FAAH Inhibition
Caption: Inhibition of FAAH by this compound increases anandamide levels.
The initial in-vitro characterization of a novel FAAH inhibitor like this compound is a critical step in the drug discovery process. By determining its potency, mechanism of action, and selectivity, researchers can establish a foundational understanding of the compound's pharmacological profile. The data and protocols outlined in this guide provide a representative framework for these essential early-stage investigations, paving the way for further preclinical and clinical development.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Emergence of FAAH-IN-6: A Potent Orally Active Inhibitor in the Landscape of Fatty Acid Amide Hydrolase Blockade
For Immediate Release
In the dynamic field of neuropharmacology and drug development, the pursuit of potent and selective inhibitors of Fatty Acid Amide Hydrolase (FAAH) continues to be a focal point for therapeutic intervention in a range of neurological and inflammatory disorders. This technical guide provides an in-depth analysis of FAAH-IN-6, a novel and highly potent FAAH inhibitor, and situates it within the broader context of historical and contemporary FAAH inhibitor development. This document is intended for researchers, scientists, and professionals in the drug development sector.
Introduction: The Endocannabinoid System and the Role of FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a plethora of physiological processes, including pain, inflammation, mood, and memory. A key component of the ECS is the enzyme Fatty Acid Amide Hydrolase (FAAH), which is primarily responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides. By hydrolyzing AEA, FAAH terminates its signaling, thereby modulating the tone of the ECS. Inhibition of FAAH has emerged as a promising therapeutic strategy to enhance endogenous cannabinoid signaling, offering the potential for analgesic, anxiolytic, and anti-inflammatory effects with a reduced side-effect profile compared to direct cannabinoid receptor agonists.
The Evolving Landscape of FAAH Inhibitors
The development of FAAH inhibitors has progressed through several generations, each with distinct characteristics regarding their mechanism of action, potency, and selectivity. These inhibitors can be broadly categorized into two main classes: irreversible and reversible inhibitors.
Irreversible Inhibitors: These compounds typically form a covalent bond with a key serine residue in the active site of FAAH, leading to time-dependent and often prolonged inhibition. This class includes:
-
Carbamates: A well-studied class of irreversible inhibitors, exemplified by the first-generation inhibitor URB597 . These compounds carbamylate the catalytic serine of FAAH.
-
Ureas: Another class of irreversible inhibitors, with PF-04457845 being a prominent example that has undergone clinical investigation.
Reversible Inhibitors: These inhibitors bind to the FAAH active site non-covalently or through a reversible covalent interaction. This class includes:
-
α-Ketoheterocycles: These compounds, such as OL-135 , form a reversible hemiketal with the catalytic serine.
The clinical development of FAAH inhibitors has been met with mixed success. While some compounds have shown promise in preclinical models and early-phase clinical trials for conditions like cannabis withdrawal and post-traumatic stress disorder, others have failed to demonstrate efficacy in late-stage trials for indications such as osteoarthritis pain.[1][2][3] The field also faced a significant setback with the tragic outcome of the clinical trial for BIA 10-2474 , a purported FAAH inhibitor. Subsequent investigations revealed that the severe adverse effects were likely due to off-target activities and not the inhibition of FAAH itself, highlighting the critical importance of inhibitor selectivity.[4][5]
This compound: A Profile of a High-Potency Inhibitor
This compound (also referred to as compound 21d) has emerged as a highly potent, orally active FAAH inhibitor that can cross the blood-brain barrier.[6] Its exceptional potency positions it as a significant tool for preclinical research and a potential scaffold for future drug development.
Potency and Efficacy
This compound demonstrates sub-nanomolar inhibitory activity against both human and rat FAAH, making it one of the most potent inhibitors reported to date.[6]
Table 1: In Vitro Potency of Selected FAAH Inhibitors
| Compound | Type | hFAAH IC50 (nM) | rFAAH IC50 (nM) | Reference(s) |
| This compound | Carbamate (presumed) | 0.72 | 0.28 | [6] |
| URB597 | Carbamate | 4.6 | 5 | [6][7][8] |
| PF-04457845 | Urea | 7.2 | 7.4 | [9] |
| OL-135 | α-Ketoheterocycle | - | Ki = 4.7 | [10] |
| BIA 10-2474 | Urea | - | - | [9] |
Note: IC50 and Ki values are dependent on assay conditions and may vary between studies. A direct comparison of absolute values should be made with caution.
In preclinical models, this compound has shown significant, dose-dependent analgesic efficacy in both neuropathic and inflammatory pain models in rats.[6] Oral administration of this compound was found to significantly ameliorate tactile allodynia in the Spared Nerve Injury (SNI) model of neuropathic pain and in the Complete Freund's Adjuvant (CFA) model of inflammatory pain.[6]
Table 2: In Vivo Efficacy of this compound in Rat Pain Models
| Pain Model | Administration | Dose Range (mg/kg) | Effect | Reference |
| Spared Nerve Injury (SNI) | Oral | 1-10 | Dose-dependent amelioration of tactile allodynia | [6] |
| Complete Freund's Adjuvant (CFA) | Oral | 3-10 | Dose-dependent amelioration of tactile allodynia | [6] |
Mechanism of Action and Selectivity
While a definitive study on the mechanism of action of this compound is not publicly available, its reported high potency is characteristic of carbamate-based inhibitors, which are typically irreversible, acting through covalent modification of the catalytic serine residue of FAAH.[11]
The selectivity of an FAAH inhibitor is a critical determinant of its safety profile. Comprehensive selectivity profiling against other serine hydrolases is essential to avoid off-target effects. While specific selectivity data for this compound against a broad panel of enzymes is not available in the public domain, the standard method for such an assessment is Activity-Based Protein Profiling (ABPP).
Experimental Protocols
Fluorometric FAAH Inhibition Assay
This protocol provides a general method for determining the in vitro potency of FAAH inhibitors.
Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is cleaved by FAAH to release a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human or rat FAAH
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
AAMCA substrate
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in FAAH assay buffer.
-
In a 96-well plate, add the diluted inhibitor solutions. Include wells with vehicle (DMSO) as a control for 100% enzyme activity and wells with a known potent FAAH inhibitor as a positive control.
-
Add the FAAH enzyme solution to all wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm) in kinetic mode for 30-60 minutes at 37°C.[1][2][3][12]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Pain Models
Principle: This model induces long-lasting neuropathic pain by ligating and transecting two of the three terminal branches of the sciatic nerve, leaving the sural nerve intact.[3][5][7][13][14]
Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Make an incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the common peroneal, tibial, and sural nerves.
-
Carefully isolate the common peroneal and tibial nerves.
-
Tightly ligate these two nerves with a silk suture.
-
Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.
-
Ensure the sural nerve remains untouched.
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a set period (e.g., 7-14 days) to allow for the development of neuropathic pain behaviors.
-
Assess tactile allodynia using von Frey filaments applied to the lateral plantar surface of the ipsilateral paw (the area innervated by the spared sural nerve). A reduction in the paw withdrawal threshold indicates allodynia.
Principle: This model induces a persistent inflammatory state by injecting CFA, a suspension of heat-killed Mycobacterium tuberculosis in oil, into the paw.[2][4][6][12]
Procedure:
-
Briefly anesthetize the rat.
-
Inject a small volume (e.g., 100 µl) of CFA into the plantar surface of one hind paw.
-
Allow inflammation to develop over a period of hours to days.
-
Assess inflammatory pain by measuring:
-
Thermal hyperalgesia: Using a radiant heat source (e.g., Hargreaves apparatus) to measure the latency to paw withdrawal.
-
Mechanical allodynia: Using von Frey filaments to determine the paw withdrawal threshold.
-
Edema: Measuring the paw thickness with calipers.
-
Visualization of Signaling Pathways and Experimental Workflows
Conclusion and Future Directions
This compound represents a significant advancement in the development of FAAH inhibitors, demonstrating exceptional potency and promising in vivo efficacy in preclinical pain models. Its oral activity and ability to penetrate the central nervous system make it a valuable research tool for further elucidating the role of the endocannabinoid system in health and disease.
While the available data are compelling, further characterization of this compound is warranted. Specifically, comprehensive selectivity profiling against a broad range of serine hydrolases and other potential off-targets is crucial to fully assess its safety profile. Detailed pharmacokinetic and pharmacodynamic studies will also be necessary to understand its disposition in the body and the duration of its effects.
The journey of FAAH inhibitors has been marked by both promise and setbacks. The story of this compound underscores the continued potential of targeting this enzyme for therapeutic benefit. As research progresses, a deeper understanding of the nuances of FAAH inhibition, including the importance of selectivity and the specific patient populations that may benefit most, will be critical for the successful clinical translation of this therapeutic strategy.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enol carbamates as inhibitors of fatty acid amide hydrolase (FAAH) endowed with high selectivity for FAAH over the other targets of the endocannabinoid system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Carbamate Inactivation of FAAH: Implications for the Design of Covalent Inhibitors and In Vivo Functional Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. abcam.cn [abcam.cn]
- 12. | BioWorld [bioworld.com]
- 13. Structure-guided inhibitor design for human FAAH by interspecies active site conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fatty Acid Amide Hydrolase (FAAH) Inhibitors Exert Pharmacological Effects, but Lack Antinociceptive Efficacy in Rats with Neuropathic Spinal Cord Injury Pain - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3][4][5] Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce a range of therapeutic effects, including analgesic, anti-inflammatory, anxiolytic, and antidepressant properties, without the undesirable side effects associated with direct cannabinoid receptor agonists.[3][4][6] FAAH inhibitors represent a promising therapeutic strategy for managing various conditions such as chronic pain, anxiety disorders, and depression.[4][5] This document provides detailed application notes and protocols for the in vivo investigation of FAAH inhibitors, using a representative inhibitor, referred to here as FAAH-IN-6, based on established methodologies for similar compounds.
Mechanism of Action
FAAH is an integral membrane enzyme that hydrolyzes AEA into arachidonic acid and ethanolamine, thus terminating its signaling activity.[3][7] FAAH inhibitors block this catalytic activity, leading to an accumulation of AEA and other fatty acid amides like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[3] The elevated levels of AEA enhance the activation of cannabinoid receptors, primarily CB1 and CB2, leading to downstream signaling events that modulate neurotransmission and inflammatory responses.[3][4]
Below is a diagram illustrating the signaling pathway affected by FAAH inhibition.
Caption: FAAH Inhibition Signaling Pathway.
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of various FAAH inhibitors. This data can be used as a reference for expected outcomes when studying a novel FAAH inhibitor like this compound.
Table 1: Pharmacodynamic Effects of FAAH Inhibitors in Rodents
| FAAH Inhibitor | Dose | Route | Species | Tissue | % FAAH Inhibition | Analyte Change | Reference |
| PF-3845 | 10 mg/kg | i.p. | Mouse | Brain | Not specified | Enhanced nicotine-induced DA release | [1] |
| AM3506 | 1 mg/kg | i.p. | Mouse | Brain | ~100% | Not specified | [2] |
| AM3506 | 1 mg/kg | i.p. | Mouse | Liver | No inhibition | Not specified | [2] |
| URB597 | 1.38 mg/kg | i.p. | Mouse | Brain | ~100% | Not specified | [2] |
| URB597 | 1.38 mg/kg | i.p. | Mouse | Liver | ~100% | Not specified | [2] |
| URB937 | 0.9 mg/kg | p.o. | Rat | Liver | ~50% (ED50) | Not specified | [8] |
| URB937 | 20.5 mg/kg | p.o. | Rat | Brain | ~50% (ED50) | Not specified | [8] |
Table 2: Pharmacokinetic Parameters of FAAH Inhibitors
| FAAH Inhibitor | Dose | Route | Species | Tmax (h) | Cmax (ng/mL) | Bioavailability (F%) | Reference |
| URB937 | 10 mg/kg | p.o. | Rat | 2 | ~400 | 36% | [8][9] |
| V158866 | 5-1000 mg | p.o. | Human | 1-4 | Dose-dependent | Not applicable | [6] |
Table 3: Effects of FAAH Inhibitors on Endocannabinoid Levels
| FAAH Inhibitor | Dose | Route | Species | Tissue/Fluid | Analyte | Fold Increase | Reference |
| JNJ-42165279 | 10 mg | p.o. (7 days) | Human | CSF | AEA | ~45-fold | [10] |
| JNJ-42165279 | 10 mg | p.o. (7 days) | Human | CSF | OEA | ~6.6-fold | [10] |
| JNJ-42165279 | 10 mg | p.o. | Human | Plasma | AEA | ≥10-fold | [10] |
| URB937 | 0.3-10 mg/kg | p.o. | Rat | Liver & Plasma | OEA | Dose-dependent increase | [8] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures for characterizing FAAH inhibitors.
General Experimental Workflow
The following diagram outlines a typical workflow for the in vivo evaluation of a novel FAAH inhibitor.
References
- 1. Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 6. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 8. ovid.com [ovid.com]
- 9. Pharmacokinetics, pharmacodynamics and safety studies on URB937, a peripherally restricted fatty acid amide hydrolase inhibitor, in rats [escholarship.org]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of FAAH-IN-6 in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAAH-IN-6 is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound increases the endogenous levels of AEA, leading to the activation of cannabinoid receptors and subsequent analgesic, anxiolytic, and anti-inflammatory effects. Due to its therapeutic potential, this compound is a compound of significant interest in preclinical research.
These application notes provide a detailed protocol for the preparation of this compound for oral administration in rodents (rats and mice), a common route for assessing the efficacy and pharmacokinetics of drug candidates. As FAAH inhibitors are often lipophilic and poorly soluble in aqueous solutions, this protocol utilizes a common and effective vehicle system to achieve a homogenous suspension suitable for oral gavage.
Physicochemical and Pharmacokinetic Data
A summary of the available quantitative data for this compound is presented in Table 1. This information is crucial for calculating dosages and preparing appropriate formulations.
| Property | Value | Source |
| Molecular Weight | 397.38 g/mol | MedChemExpress |
| Molecular Formula | C19H17F2N7O | MedChemExpress |
| Solubility | DMSO: 100 mg/mL (251.65 mM) | MedChemExpress |
| Reported Oral Dose (Rats) | 1 - 10 mg/kg | MedChemExpress |
FAAH Signaling Pathway
The following diagram illustrates the mechanism of action of FAAH and its inhibition by this compound.
Caption: FAAH Signaling and Inhibition by this compound.
Experimental Protocols
Preparation of Vehicle for Oral Administration
Objective: To prepare a standard vehicle for suspending poorly water-soluble compounds like this compound for oral administration in rodents. This vehicle, composed of Dimethyl Sulfoxide (DMSO), Tween 80, and saline, is widely used for FAAH inhibitors[1].
Materials:
-
Dimethyl Sulfoxide (DMSO), cell culture grade or equivalent
-
Tween 80 (Polysorbate 80)
-
0.9% Sodium Chloride solution (Saline), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Pipettes and sterile tips
Protocol:
-
In a sterile conical tube, add the required volume of DMSO. For a final volume of 10 mL, this would be 0.5 mL (5% v/v).
-
To the same tube, add the required volume of Tween 80. For a final volume of 10 mL, this would be 0.5 mL (5% v/v).
-
Vortex the mixture of DMSO and Tween 80 for 30 seconds to ensure homogeneity.
-
Add the required volume of 0.9% saline to the tube. For a final volume of 10 mL, this would be 9.0 mL (90% v/v).
-
Vortex the final solution for 1-2 minutes until it is a clear and uniform mixture.
-
This vehicle can be stored at 4°C for up to one week. Before use, allow it to warm to room temperature and vortex briefly.
Preparation of this compound Formulation for Oral Gavage
Objective: To prepare a homogenous suspension of this compound in the prepared vehicle at a desired concentration for oral administration to rodents.
Materials:
-
This compound powder
-
Prepared vehicle (5% DMSO, 5% Tween 80, 90% Saline)
-
Analytical balance
-
Spatula
-
Weighing paper or boat
-
Sterile microcentrifuge tubes or other appropriate containers
-
Vortex mixer
-
Sonicator (optional, but recommended)
Protocol:
-
Calculate the required amount of this compound:
-
Determine the desired dosing concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 200g rat receiving a 2 mL gavage volume).
-
Calculate the total volume of formulation needed for the study, including a slight overage to account for transfer losses.
-
Weigh the calculated amount of this compound powder using an analytical balance.
-
-
Dissolve this compound in DMSO:
-
Transfer the weighed this compound powder to a sterile tube.
-
Add the appropriate volume of the 5% DMSO component of the vehicle first to the powder.
-
Vortex thoroughly until the this compound is completely dissolved in the DMSO. This step is crucial for achieving a fine suspension.
-
-
Add Tween 80 and Saline:
-
Add the 5% Tween 80 component of the vehicle to the DMSO solution and vortex.
-
Gradually add the 90% saline component of the vehicle to the mixture while vortexing. Add the saline in small aliquots to prevent precipitation of the compound.
-
-
Homogenize the Suspension:
-
Vortex the final mixture vigorously for 2-3 minutes to ensure a uniform suspension.
-
For a more homogenous and stable suspension, sonicate the mixture in a bath sonicator for 5-10 minutes.
-
Visually inspect the suspension to ensure there are no large particles or clumps.
-
-
Administration:
-
The formulation should be prepared fresh on the day of the experiment.
-
Vortex the suspension immediately before each animal is dosed to ensure homogeneity.
-
Administer the formulation to the rodents via oral gavage using an appropriately sized gavage needle. The typical administration volume for mice is 5-10 mL/kg and for rats is 2-5 mL/kg.
-
Experimental Workflow
The following diagram outlines the workflow for preparing and administering this compound to rodents.
Caption: Workflow for this compound Oral Administration.
Safety Precautions
-
This compound is a potent bioactive compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder and DMSO.
-
Dispose of all waste materials in accordance with institutional guidelines for chemical waste.
Disclaimer: This protocol is intended for research purposes only and should be performed by qualified personnel. The provided information is based on available literature for similar compounds. Researchers should optimize the formulation and dosage for their specific experimental needs and animal models.
References
Application Notes and Protocols for FAAH-IN-6 in Neuropathic Pain Models in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of FAAH-IN-6, a potent fatty acid amide hydrolase (FAAH) inhibitor, in preclinical rat models of neuropathic pain. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound.
Introduction
Fatty acid amide hydrolase (FAAH) is a key enzyme responsible for the degradation of endocannabinoids, such as anandamide (AEA), and other related bioactive fatty acid amides. Inhibition of FAAH leads to an increase in the endogenous levels of these signaling lipids, which can produce analgesic effects, particularly in chronic pain states, without the typical side effects associated with direct cannabinoid receptor agonists. This compound is a potent, orally active, and blood-brain barrier-penetrating FAAH inhibitor that has demonstrated efficacy in animal models of neuropathic and inflammatory pain.[1][2] This document outlines the dosage, experimental protocols, and relevant signaling pathways for the application of this compound in rat models of neuropathic pain.
Data Presentation: this compound Dosage and Efficacy
The following table summarizes the available quantitative data on the use of this compound in a rat model of neuropathic pain.
| Compound | Animal Model | Pain Type | Route of Administration | Dosage Range | Observed Effect | Reference |
| This compound | Spared Nerve Injury (SNI) Rat Model | Neuropathic Pain | Oral (p.o.) | 1 - 10 mg/kg | Dose-dependent amelioration of tactile allodynia | [1] |
Experimental Protocols
This section provides a detailed methodology for a typical experiment investigating the effects of this compound in a rat model of neuropathic pain.
Animal Model: Spared Nerve Injury (SNI)
The Spared Nerve Injury (SNI) model is a widely used and validated model of peripheral neuropathic pain in rats.
-
Animals: Adult male Sprague-Dawley rats (200-250 g) are commonly used.
-
Surgical Procedure:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.
-
Carefully isolate the tibial and common peroneal nerves and ligate them with a non-absorbable suture.
-
A small section of the distal nerve stump is then removed.
-
The sural nerve is left intact.
-
The muscle and skin are closed in layers.
-
Sham-operated animals undergo the same procedure without nerve ligation and transection.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animals for signs of distress. Allow a recovery period of at least 7 days for the development of neuropathic pain behaviors.
Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: A suitable vehicle for oral administration should be used. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Dosage Preparation: Prepare fresh solutions of this compound on the day of the experiment at the desired concentrations (e.g., 1, 3, and 10 mg/mL to achieve doses of 1, 3, and 10 mg/kg in a dosing volume of 1 mL/kg).
-
Administration: Administer this compound or vehicle orally (p.o.) using a gavage needle.
Behavioral Assay: Assessment of Mechanical Allodynia
Mechanical allodynia, a hallmark of neuropathic pain, is assessed using the von Frey filament test.
-
Apparatus: A set of calibrated von Frey filaments of increasing stiffness.
-
Procedure:
-
Acclimatize the rats to the testing environment (e.g., individual Plexiglas chambers with a wire mesh floor) for at least 30 minutes before testing.
-
Apply the von Frey filaments to the lateral plantar surface of the ipsilateral (injured) hind paw.
-
Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% paw withdrawal threshold (PWT).
-
A positive response is a brisk withdrawal or licking of the paw upon filament application.
-
Record the filament that causes a withdrawal response.
-
-
Timeline:
-
Establish a baseline PWT before SNI surgery.
-
Confirm the development of mechanical allodynia (a significant decrease in PWT) on post-operative day 7.
-
On the day of the experiment, measure the PWT before drug administration (pre-dose) and at various time points after administration (e.g., 30, 60, 120, and 240 minutes) to evaluate the time course of the analgesic effect.
-
Mandatory Visualizations
Signaling Pathway of FAAH Inhibition
Caption: Signaling pathway of FAAH inhibition leading to analgesia.
Experimental Workflow for this compound in a Rat Neuropathic Pain Model
Caption: Experimental workflow for evaluating this compound in rats.
References
Application Notes and Protocols for FAAH-IN-6 in Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related bioactive fatty acid amides. Inhibition of FAAH presents a promising therapeutic strategy for the management of inflammatory pain by elevating the endogenous levels of these signaling lipids, thereby enhancing their analgesic and anti-inflammatory effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][2][3][4] FAAH-IN-6 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of FAAH, making it a valuable tool for investigating the role of FAAH in inflammatory pain models.[5]
These application notes provide detailed protocols for utilizing this compound in common preclinical models of inflammatory pain and outline the underlying signaling pathways.
This compound: Properties and Quantitative Data
This compound is a highly potent inhibitor of both human and rat FAAH.[5] Its efficacy has been demonstrated in established animal models of inflammatory and neuropathic pain.[5]
| Property | Value | Reference |
| Target | Fatty Acid Amide Hydrolase (FAAH) | [5] |
| IC50 (human FAAH) | 0.72 nM | [5] |
| IC50 (rat FAAH) | 0.28 nM | [5] |
| Activity | Orally active, crosses the blood-brain barrier | [5] |
In Vivo Efficacy in Inflammatory Pain
In the Complete Freund's Adjuvant (CFA)-induced inflammatory pain model in rats, oral administration of this compound has been shown to significantly ameliorate tactile allodynia.[5]
| Animal Model | Species | Administration Route | Effective Dose Range | Endpoint | Reference |
| CFA-Induced Inflammatory Pain | Rat | Oral (p.o.) | 3-10 mg/kg | Amelioration of tactile allodynia | [5] |
| Spared Nerve Injury (SNI) | Rat | Oral (p.o.) | 1-10 mg/kg | Amelioration of tactile allodynia | [5] |
Signaling Pathway of FAAH Inhibition
FAAH is a key enzyme that hydrolyzes the endocannabinoid anandamide (AEA) into arachidonic acid and ethanolamine, thus terminating its signaling.[1] By inhibiting FAAH, this compound prevents the breakdown of AEA, leading to its accumulation and enhanced activation of cannabinoid receptors (CB1 and CB2). This amplified signaling is believed to be a primary mechanism behind the analgesic and anti-inflammatory effects observed with FAAH inhibitors.
Experimental Workflow for Inflammatory Pain Studies
A typical workflow for evaluating the efficacy of this compound in an inflammatory pain model involves several key steps, from induction of inflammation to behavioral assessment and data analysis.
Detailed Experimental Protocols
The following are detailed protocols for commonly used inflammatory pain models suitable for testing this compound.
Carrageenan-Induced Paw Edema Model
This model is used to assess acute inflammation and the efficacy of anti-inflammatory compounds.
Materials:
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)[5]
-
1% Carrageenan solution in sterile saline
-
Plethysmometer or calipers
-
Male Wistar or Sprague-Dawley rats (180-220 g)
Procedure:
-
Animal Acclimation: Acclimate rats to the housing facilities for at least 3-4 days prior to the experiment.
-
Baseline Measurement: Measure the baseline paw volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer this compound (e.g., 3, 10 mg/kg) or vehicle orally (p.o.) to the respective groups of animals.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the this compound treated groups compared to the vehicle control group.
Complete Freund's Adjuvant (CFA)-Induced Arthritis Model
This model induces a more persistent inflammatory state, mimicking aspects of chronic inflammatory pain.
Materials:
-
This compound
-
Vehicle
-
Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis
-
von Frey filaments
-
Plantar test apparatus (for thermal hyperalgesia)
-
Male Sprague-Dawley rats (200-250 g)
Procedure:
-
Animal Acclimation: House rats in a controlled environment for at least one week before the experiment.
-
Baseline Testing: Assess baseline mechanical sensitivity using von Frey filaments and thermal sensitivity using a plantar test.
-
Induction of Arthritis: Under brief isoflurane anesthesia, inject 0.1 mL of CFA subcutaneously into the plantar surface of the right hind paw.
-
Development of Inflammation: Allow 7-14 days for the development of a robust inflammatory response, characterized by paw edema, mechanical allodynia, and thermal hyperalgesia.
-
Drug Administration: On the day of testing, administer this compound (3-10 mg/kg, p.o.) or vehicle.[5]
-
Behavioral Assessment: At selected time points after drug administration (e.g., 1, 2, 4, and 6 hours), re-assess mechanical allodynia and thermal hyperalgesia.
-
Data Analysis: Determine the paw withdrawal threshold (in grams) for mechanical sensitivity and paw withdrawal latency (in seconds) for thermal sensitivity. Compare the responses in the this compound treated groups to the vehicle control group.
Formalin Test
The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the assessment of both acute nociceptive and more persistent inflammatory pain.
Materials:
-
This compound
-
Vehicle
-
2.5% Formalin solution in saline
-
Observation chambers with mirrors for clear viewing of the paws
-
Male Swiss Webster mice (20-25 g)
Procedure:
-
Animal Acclimation: Acclimate mice to the observation chambers for 30 minutes for 2-3 days before the test day.
-
Drug Administration: Administer this compound (e.g., 3, 10 mg/kg, p.o.) or vehicle 30-60 minutes before the formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation: Immediately place the mouse back into the observation chamber and record the total time spent licking and biting the injected paw during two phases:
-
Phase 1 (Acute/Neurogenic): 0-5 minutes post-injection.
-
Phase 2 (Inflammatory): 15-30 minutes post-injection.
-
-
Data Analysis: Compare the total time spent licking/biting in each phase for the this compound treated groups versus the vehicle control group.
Conclusion
This compound is a potent and orally bioavailable FAAH inhibitor that serves as an excellent research tool for investigating the role of the endocannabinoid system in inflammatory pain. The provided protocols offer standardized methods for evaluating its efficacy in well-established preclinical models. The data generated from these studies can provide valuable insights into the therapeutic potential of FAAH inhibition for the treatment of inflammatory pain conditions.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for FAAH-IN-6 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
FAAH-IN-6 is a potent, orally active, and blood-brain barrier-penetrating inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related bioactive fatty acid amides. By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, thereby enhancing endocannabinoid signaling. This mechanism of action makes this compound a valuable tool for investigating the role of the endocannabinoid system in a variety of neurological processes and a potential therapeutic agent for neurological and psychiatric disorders.
Pharmacological inhibition of FAAH has been shown to produce analgesic, anti-inflammatory, anxiolytic, and antidepressant effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[2] FAAH inhibitors like this compound offer a more nuanced approach to modulating the endocannabinoid system by amplifying its activity "on-demand" in regions where endocannabinoids are being released.
This document provides detailed application notes, quantitative data, experimental protocols, and visualizations of relevant signaling pathways to guide researchers in utilizing this compound for neuroscience research.
Quantitative Data
The following table summarizes the in vitro and in vivo efficacy of this compound.
| Parameter | Species | Value | Reference |
| IC₅₀ (hFAAH) | Human | 0.72 nM | [1] |
| IC₅₀ (rFAAH) | Rat | 0.28 nM | [1] |
| Analgesic Efficacy (SNI model) | Rat | Significant amelioration of tactile allodynia at 1-10 mg/kg (p.o.) | [1] |
| Analgesic Efficacy (CFA model) | Rat | Significant amelioration of tactile allodynia at 3-10 mg/kg (p.o.) | [1] |
Signaling Pathways
Inhibition of FAAH by this compound leads to an accumulation of anandamide, which then activates cannabinoid receptors (CB1 and CB2), initiating downstream signaling cascades. Two key pathways implicated in the therapeutic effects of FAAH inhibition are the MAPK/ERK and NF-κB pathways.
Figure 1: Mechanism of this compound Action.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is crucial for cell proliferation, differentiation, and survival. Activation of CB1 receptors by anandamide can modulate this pathway, which is implicated in neuroprotection.
Figure 2: FAAH Inhibition and the MAPK/ERK Pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a key regulator of inflammation. FAAH inhibition can lead to the suppression of this pathway, contributing to the anti-inflammatory effects observed.
Figure 3: FAAH Inhibition and the NF-κB Pathway.
Experimental Protocols
In Vitro FAAH Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on FAAH in brain homogenates.
Materials:
-
Rat brain tissue
-
Homogenization buffer (e.g., Tris-HCl buffer, pH 7.4)
-
This compound
-
Radiolabeled anandamide (e.g., [³H]Anandamide)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare rat brain homogenates in ice-cold homogenization buffer.
-
Centrifuge the homogenate at a low speed to remove debris. The supernatant will be used as the enzyme source.
-
Pre-incubate aliquots of the brain homogenate with varying concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding radiolabeled anandamide.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Separate the aqueous and organic phases by centrifugation. The radiolabeled ethanolamine product will be in the aqueous phase.
-
Measure the radioactivity in the aqueous phase using a scintillation counter.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound and determine the IC₅₀ value.
In Vivo Neuropathic Pain Model: Spared Nerve Injury (SNI) in Rats
This protocol describes the induction of neuropathic pain using the SNI model and subsequent assessment of the analgesic effects of this compound.[3][4][5]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Sutures
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)
-
Von Frey filaments
Procedure:
-
Anesthetize the rat.
-
Make a small incision on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.[3]
-
Tightly ligate the common peroneal and tibial nerves with silk suture and then transect them, removing a small distal portion of the nerves.[3][5] The sural nerve is left intact.[3]
-
Close the muscle and skin layers with sutures.
-
Allow the animals to recover for a period of 7-14 days to allow for the development of neuropathic pain.
-
Assess baseline mechanical allodynia using von Frey filaments by measuring the paw withdrawal threshold.
-
Administer this compound (1-10 mg/kg) or vehicle orally (p.o.).
-
Measure the paw withdrawal threshold at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to evaluate the anti-allodynic effect.
Figure 4: Experimental Workflow for the SNI Model.
In Vivo Inflammatory Pain Model: Complete Freund's Adjuvant (CFA) in Rats
This protocol outlines the induction of inflammatory pain using CFA and the evaluation of the analgesic properties of this compound.[6][7][8]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Complete Freund's Adjuvant (CFA)
-
Anesthetic (e.g., isoflurane)
-
Syringes and needles
-
This compound
-
Vehicle
-
Von Frey filaments
Procedure:
-
Briefly anesthetize the rat.
-
Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw to induce localized inflammation.[7]
-
Allow 24-48 hours for the inflammatory response and hyperalgesia to develop.
-
Measure baseline mechanical allodynia in the inflamed paw using von Frey filaments.
-
Administer this compound (3-10 mg/kg) or vehicle orally (p.o.).
-
Assess the paw withdrawal threshold at multiple time points post-administration to determine the analgesic effect.
Figure 5: Experimental Workflow for the CFA Model.
Conclusion
This compound is a potent and selective FAAH inhibitor with demonstrated efficacy in preclinical models of neuropathic and inflammatory pain. Its ability to cross the blood-brain barrier and be orally active makes it a valuable research tool for investigating the role of the endocannabinoid system in a wide range of neurological and psychiatric conditions. The provided protocols and data serve as a starting point for researchers to explore the potential of this compound in their own neuroscience research endeavors. Further investigation into its effects on other neurological disease models and the elucidation of its precise downstream signaling mechanisms will continue to expand its utility in the field.
References
- 1. Design, synthesis, and biological evaluation of a series of piperazine ureas as fatty acid amide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Characterization of pain-, anxiety-, and cognition-related behaviors in the complete Freund's adjuvant model of chronic inflammatory pain in Wistar–Kyoto rats [frontiersin.org]
- 8. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
Application Notes and Protocols for Testing FAAH-IN-6 Efficacy
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of FAAH-IN-6, a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH). The protocols focus on cell-based assays to determine inhibitory activity and downstream effects on the endocannabinoid signaling pathway.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of fatty acid amides like the endogenous cannabinoid anandamide (AEA).[1][2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling activity.[3][4] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic, anti-inflammatory, and anxiolytic effects.[4][5] This makes FAAH a significant therapeutic target for various conditions, including pain and central nervous system disorders.[1][3]
This compound is a potent, orally active inhibitor of FAAH that can cross the blood-brain barrier.[6] It has shown dose-dependent analgesic efficacy in animal models of neuropathic and inflammatory pain.[6] The following protocols describe cell-based methods to quantify the inhibitory potency of this compound and its impact on endocannabinoid signaling.
Quantitative Data Summary
The inhibitory potency of this compound against human and rat FAAH is summarized in the table below. This data is crucial for designing experiments and interpreting results.
| Enzyme Source | IC50 (nM) |
| Human FAAH (hFAAH) | 0.72 |
| Rat FAAH (rFAAH) | 0.28 |
| Data sourced from MedchemExpress.[6] |
Signaling Pathway
The following diagram illustrates the role of FAAH in the endocannabinoid signaling pathway and the mechanism of its inhibition by compounds like this compound.
Caption: FAAH in the Endocannabinoid Signaling Pathway.
Experimental Protocols
Fluorometric Cell-Based Assay for FAAH Activity
This protocol describes a method to determine the inhibitory concentration (IC50) of this compound by measuring the activity of FAAH in cell lysates. The assay utilizes a non-fluorescent substrate that is hydrolyzed by FAAH to produce a fluorescent product.[1][7]
Materials:
-
Mammalian cell line expressing FAAH (e.g., HEK293 cells transfected with human FAAH)
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]
-
Protease inhibitor cocktail
-
This compound
-
Known FAAH inhibitor (positive control, e.g., JZL 195)[8]
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with excitation at 340-360 nm and emission at 450-465 nm[8]
Experimental Workflow Diagram:
Caption: Workflow for a Fluorometric FAAH Inhibition Assay.
Procedure:
-
Cell Culture: Culture the FAAH-expressing cells in appropriate medium until they reach approximately 80-90% confluency.
-
Cell Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold FAAH Assay Buffer containing a protease inhibitor cocktail.
-
Homogenize the cell suspension by sonication or by passing it through a fine-gauge needle.[4]
-
Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Collect the supernatant containing the FAAH enzyme. Determine the protein concentration of the lysate.
-
-
Assay Preparation:
-
Prepare serial dilutions of this compound in FAAH Assay Buffer.
-
In a 96-well plate, add the following to triplicate wells:
-
Test wells: Cell lysate and varying concentrations of this compound.
-
100% Activity Control wells: Cell lysate and vehicle control.
-
Inhibitor Control wells: Cell lysate and a known FAAH inhibitor.
-
Background wells: FAAH Assay Buffer (no cell lysate) and vehicle control.
-
-
-
Reaction Initiation and Measurement:
-
Add the FAAH substrate to all wells to initiate the enzymatic reaction. The final concentration of the substrate should be optimized based on the specific substrate used.[8]
-
Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.[8]
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (change in fluorescence intensity per minute).
-
Subtract the background rate from all other rates.
-
Normalize the data to the 100% activity control.
-
Plot the percentage of FAAH activity against the log concentration of this compound.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Measurement of Endogenous Anandamide Levels
This protocol describes a method to quantify the effect of this compound on the intracellular levels of anandamide (AEA) using liquid chromatography-mass spectrometry (LC-MS). Inhibition of FAAH should lead to an accumulation of its substrate, AEA.[9][10]
Materials:
-
Mammalian cell line expressing FAAH
-
Cell culture medium and supplements
-
This compound
-
Internal standard (e.g., deuterated anandamide)
-
Organic solvents for lipid extraction (e.g., acetonitrile, methanol, chloroform)
-
LC-MS system
Procedure:
-
Cell Treatment:
-
Culture FAAH-expressing cells to near confluency.
-
Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time.
-
-
Lipid Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Scrape the cells and transfer them to a glass tube.
-
Add the internal standard.
-
Perform a lipid extraction using an appropriate solvent system (e.g., a modified Bligh-Dyer extraction).
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
-
LC-MS Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
Inject the sample into the LC-MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and quantify anandamide and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentration of anandamide in each sample by comparing the peak area ratio of anandamide to the internal standard against a standard curve.
-
Compare the anandamide levels in this compound treated cells to the vehicle-treated control cells to determine the effect of the inhibitor.
-
Conclusion
The provided protocols offer a framework for the comprehensive evaluation of this compound efficacy in a cell-based setting. The fluorometric assay is a robust method for determining the IC50 value and assessing the direct inhibitory effect on the enzyme. The LC-MS-based method provides crucial information on the downstream consequences of FAAH inhibition by measuring the accumulation of the endogenous substrate, anandamide. Together, these assays will enable researchers to thoroughly characterize the cellular activity of this compound and similar compounds.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fatty Acid Amide Hydrolase Activity Assay Kit (Fluorometric) (ab252895/K434-100) | Abcam [abcam.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
FAAH-IN-6: A Potent Tool for Interrogating Endocannabinoid Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. A key enzyme in this system is the Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the primary endocannabinoid, anandamide (AEA), and other related bioactive lipid amides. Pharmacological inhibition of FAAH presents a compelling therapeutic strategy to enhance endogenous cannabinoid signaling by increasing the levels of AEA. This elevation in anandamide can potentiate its effects on cannabinoid receptors (CB1 and CB2) and other molecular targets, offering therapeutic benefits without the psychoactive side effects associated with direct CB1 receptor agonists.
FAAH-IN-6 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of FAAH. Its high affinity and efficacy make it an invaluable research tool for elucidating the intricate roles of the endocannabinoid system in health and disease. These application notes provide detailed protocols and guidelines for utilizing this compound to study endocannabinoid signaling pathways in both in vitro and in vivo models.
Mechanism of Action
This compound exerts its effects by inhibiting the enzymatic activity of Fatty Acid Amide Hydrolase. FAAH is a serine hydrolase that catabolizes anandamide into arachidonic acid and ethanolamine, thus terminating its signaling. By blocking FAAH, this compound leads to an accumulation of anandamide in various tissues, including the brain. This elevation of endogenous anandamide enhances the activation of cannabinoid receptors CB1 and CB2, as well as other potential targets like the transient receptor potential vanilloid 1 (TRPV1) channel. This targeted modulation of the endocannabinoid tone allows for the investigation of the downstream consequences of enhanced AEA signaling in a spatially and temporally relevant manner.
Data Presentation
Quantitative Data for FAAH Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used FAAH inhibitors. This data is essential for selecting appropriate concentrations for in vitro experiments and for comparing the relative potency of different compounds.
| Compound | Target Species | IC50 (nM) | Reference |
| This compound | Human (hFAAH) | 0.72 | [1][2][3][4] |
| Rat (rFAAH) | 0.28 | [1][2][3][4] | |
| URB597 | Rat Brain | pI50 7.19-7.75 | |
| PF-3845 | Human FAAH-1 | 18 | |
| Ki 0.23 µM | [5] | ||
| JNJ-42165279 | Human (hFAAH) | 70 | [6] |
| Rat (rFAAH) | 313 | [6] | |
| PF-750 | FAAH | 16.2-595 | [2] |
Note: IC50 values can vary depending on assay conditions.
Signaling Pathways and Experimental Workflows
Endocannabinoid Signaling Pathway
The following diagram illustrates the core components of the anandamide signaling pathway and the central role of FAAH. Inhibition of FAAH by this compound leads to an accumulation of anandamide, thereby enhancing its downstream effects.
Caption: Endocannabinoid signaling pathway featuring anandamide synthesis, release, and degradation by FAAH, which is blocked by this compound.
Experimental Workflow: In Vitro FAAH Inhibition Assay
This workflow outlines the steps for determining the inhibitory potency of this compound on FAAH activity using a fluorometric assay.
Caption: Workflow for in vitro determination of FAAH inhibition by this compound.
Experimental Workflow: In Vivo Pain Model
This diagram illustrates a typical workflow for evaluating the analgesic efficacy of this compound in a rodent model of inflammatory or neuropathic pain.
References
Measuring Changes in Endocannabinoid Levels After FAAH-IN-6 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] Inhibition of FAAH leads to an increase in endogenous AEA levels, which can potentiate the activation of cannabinoid receptors (CB1 and CB2) and other targets. This mechanism is of significant interest for the development of therapeutics for pain, anxiety, and other neurological disorders.[1] FAAH inhibitors are being investigated as a means to enhance endocannabinoid signaling with potentially fewer side effects than direct cannabinoid receptor agonists.
Principle of FAAH Inhibition
FAAH is a serine hydrolase that catabolizes AEA into arachidonic acid and ethanolamine, thus terminating its signaling activity.[1] FAAH inhibitors block this enzymatic degradation, leading to an accumulation of AEA in tissues where it is produced.[1] The effect of FAAH inhibition on 2-AG levels is less direct and can be variable. While FAAH can hydrolyze 2-AG in vitro, monoacylglycerol lipase (MAGL) is the primary enzyme for 2-AG degradation in vivo.[2] Some studies have reported a compensatory decrease in 2-AG levels following FAAH inhibition.[3][4]
Expected Effects of this compound on Endocannabinoid Levels
Based on studies with other selective FAAH inhibitors, treatment with this compound is expected to cause a significant and dose-dependent increase in the levels of anandamide (AEA) in various tissues, particularly the brain. The effect on 2-arachidonoylglycerol (2-AG) levels may be a slight decrease or no significant change.
Table 1: Representative Changes in Endocannabinoid Levels in Monkey Brain Tissue After FAAH Inhibitor (URB597) Administration [3][4]
| Brain Region | Treatment | Anandamide (AEA) (pmol/g tissue) | 2-Arachidonoylglycerol (2-AG) (nmol/g tissue) |
| Prefrontal Cortex | Vehicle | 0.8 ± 0.1 | 10.2 ± 1.5 |
| URB597 (0.3 mg/kg) | 3.5 ± 0.5 | 6.8 ± 0.9 | |
| Hippocampus | Vehicle | 1.1 ± 0.2 | 12.5 ± 1.8 |
| URB597 (0.3 mg/kg) | 4.9 ± 0.7 | 8.1 ± 1.2 | |
| Amygdala | Vehicle | 0.9 ± 0.1 | 11.8 ± 1.6 |
| URB597 (0.3 mg/kg) | 4.2 ± 0.6 | 7.5 ± 1.1 |
*Note: Data are representative from a study using the FAAH inhibitor URB597 in squirrel monkeys and are presented as mean ± SEM. Statistically significant differences from vehicle are denoted by an asterisk (p < 0.05). This table illustrates the expected trend for a selective FAAH inhibitor like this compound.
Experimental Protocols
Measuring endocannabinoid levels requires sensitive and specific analytical methods due to their low abundance and lipid nature. The gold-standard technique is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Protocol 1: Endocannabinoid Extraction from Brain Tissue
Materials:
-
Brain tissue samples
-
Liquid nitrogen
-
Homogenizer (e.g., bead beater or sonicator)
-
Internal standards (e.g., AEA-d8, 2-AG-d8)
-
Extraction solvent: Acetonitrile or a mixture of ethyl acetate and hexane (1:9, v/v)
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solvent: Acetonitrile/water (1:1, v/v)
Procedure:
-
Immediately following collection, snap-freeze brain tissue samples in liquid nitrogen to prevent enzymatic degradation of endocannabinoids. Store at -80°C until extraction.
-
On the day of extraction, weigh the frozen tissue.
-
Add the tissue to a tube containing ice-cold extraction solvent and a known amount of internal standards. The volume of solvent should be sufficient to fully immerse the tissue (e.g., 1 mL per 50 mg of tissue).
-
Homogenize the tissue thoroughly using a bead beater or sonicator. Keep the samples on ice during homogenization.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the proteins and cellular debris.
-
Carefully collect the supernatant containing the lipid extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a small, precise volume of reconstitution solvent (e.g., 100 µL).
-
Vortex briefly and centrifuge to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Quantification of AEA and 2-AG
Instrumentation:
-
High-performance liquid chromatography (HPLC) or Ultra-high-performance liquid chromatography (UHPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 50% B to 95% B over 10 minutes, followed by a wash and re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (precursor ion -> product ion):
-
Anandamide (AEA): m/z 348.3 -> 62.1
-
AEA-d8 (Internal Standard): m/z 356.3 -> 62.1
-
2-Arachidonoylglycerol (2-AG): m/z 379.3 -> 287.2
-
2-AG-d8 (Internal Standard): m/z 387.3 -> 294.2
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument.
Data Analysis:
-
Generate a calibration curve using known concentrations of AEA and 2-AG standards spiked with the internal standards.
-
Integrate the peak areas for the MRM transitions of the endogenous endocannabinoids and their corresponding internal standards in the experimental samples.
-
Calculate the concentration of each endocannabinoid in the samples by comparing the peak area ratios (analyte/internal standard) to the calibration curve.
-
Normalize the final concentrations to the initial weight of the tissue sample (e.g., pmol/g or ng/g).
Logical Relationship of this compound Treatment and Measurement
The following diagram illustrates the logical flow from treatment with this compound to the final data interpretation.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the effects of FAAH inhibitors, such as this compound, on endocannabinoid levels. By employing rigorous sample preparation techniques and sensitive LC-MS/MS analysis, it is possible to accurately quantify the changes in anandamide and 2-arachidonoylglycerol. The expected outcome of treatment with a selective FAAH inhibitor is a significant elevation of AEA levels, which is a key indicator of target engagement and pharmacological activity. This analytical approach is fundamental for the preclinical and clinical development of novel FAAH-targeted therapeutics.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular accumulation of anandamide: consensus and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase inhibition heightens anandamide signaling without producing reinforcing effects in primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for FAAH-IN-6 in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related bioactive lipids.[1][2] Inhibition of FAAH leads to an elevation of endogenous anandamide levels, which in turn enhances the activation of cannabinoid receptors, particularly CB1 receptors in the central nervous system.[2] This mechanism has shown considerable therapeutic promise for a range of conditions, including pain, anxiety, and depression, without the psychoactive side effects associated with direct cannabinoid receptor agonists.[1][3]
FAAH-IN-6 is a potent, orally active, and blood-brain barrier-penetrant inhibitor of FAAH. Its high affinity and efficacy make it a valuable research tool for investigating the behavioral effects of FAAH inhibition in preclinical models. These application notes provide detailed protocols for utilizing this compound to study its analgesic, anxiolytic, and antidepressant-like effects.
Mechanism of Action
This compound potently inhibits the enzymatic activity of FAAH, preventing the hydrolysis of anandamide into arachidonic acid and ethanolamine. This leads to an accumulation of anandamide in the synaptic cleft, thereby amplifying its signaling through cannabinoid receptors. The enhanced endocannabinoid tone modulates neurotransmission in brain regions associated with pain perception, mood, and anxiety.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and representative FAAH inhibitors in various assays.
| Compound | Target | IC50 (nM) | Assay Condition |
| This compound | Human FAAH | 0.72 | in vitro |
| This compound | Rat FAAH | 0.28 | in vitro |
| Behavioral Model | Species | Compound | Dose Range | Effect |
| Neuropathic Pain (Spared Nerve Injury) | Rat | This compound | 1-10 mg/kg (p.o.) | Dose-dependent reduction in tactile allodynia |
| Inflammatory Pain (Complete Freund's Adjuvant) | Rat | This compound | 3-10 mg/kg (p.o.) | Dose-dependent reduction in tactile allodynia |
| Anxiety (Elevated Plus Maze) | Mouse | URB597 | 0.1-0.3 mg/kg (i.p.) | Increased time spent in open arms |
| Depression (Forced Swim Test) | Mouse | URB597 | 0.1-0.3 mg/kg (i.p.) | Decreased immobility time[4] |
Signaling Pathway
The following diagram illustrates the signaling pathway affected by FAAH inhibition.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FAAH-IN-6 Solubility for In Vitro Assays
This technical support guide provides researchers, scientists, and drug development professionals with solutions to common solubility issues encountered with the fatty acid amide hydrolase (FAAH) inhibitor, FAAH-IN-6, in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: For in vitro applications, it is recommended to prepare stock solutions of this compound in 100% dimethyl sulfoxide (DMSO). This compound has a high solubility in DMSO, allowing for the preparation of concentrated stock solutions.
Q2: My this compound precipitated when I diluted my DMSO stock solution in aqueous buffer/cell culture medium. What should I do?
A2: Precipitation upon dilution in aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are several strategies to prevent this:
-
Pre-warm the aqueous medium: Warming your cell culture medium or buffer to 37°C before adding the DMSO stock can help maintain solubility.[1]
-
Rapid mixing: Add the DMSO stock to the aqueous solution while gently vortexing or swirling to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can lead to precipitation.
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions in your aqueous buffer. This gradual decrease in the organic solvent concentration can prevent the compound from crashing out of solution.[2]
-
Lower the final concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your assay.
-
Increase serum percentage: For cell-based assays, increasing the serum concentration in the medium (if your experimental design allows) can help solubilize hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in my in vitro assay?
A3: To avoid solvent-induced cytotoxicity or off-target effects, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at 0.5% or less.[3] Always include a vehicle control (medium with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent.[4]
Q4: Can I store diluted aqueous solutions of this compound?
A4: It is not recommended to store diluted aqueous solutions of this compound for extended periods, as the compound may precipitate over time. It is best practice to prepare fresh working solutions from your DMSO stock for each experiment.[4]
Q5: Are there any known off-target effects of FAAH inhibitors that I should be aware of in my in vitro experiments?
A5: While many FAAH inhibitors are highly selective, some have been reported to have off-target activities. For example, the inhibitor BIA 10-2474 was found to inhibit other lipases and carboxylesterases.[5][6] It is crucial to consult the literature for the specific FAAH inhibitor you are using and consider including appropriate controls to rule out off-target effects.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon initial dilution of DMSO stock in aqueous buffer. | Rapid change in solvent polarity. | Pre-warm the aqueous buffer to 37°C. Add the DMSO stock dropwise while vortexing. Perform serial dilutions in the aqueous buffer. |
| Cloudiness or precipitate forms in the cell culture plate during incubation. | Compound precipitating out of the medium over time due to instability or interaction with media components.[1] | Decrease the final concentration of this compound. Increase the serum percentage in the medium (if permissible). Test the stability of the compound in your specific medium over the experiment's duration. |
| Inconsistent or not reproducible assay results. | Incomplete dissolution of this compound, leading to variable effective concentrations. | Visually inspect your working solutions for any signs of precipitation before adding them to your assay. Prepare fresh working solutions for each experiment. Ensure thorough mixing when preparing dilutions. |
| Observed cytotoxicity at expected non-toxic concentrations. | DMSO concentration is too high. The compound itself is cytotoxic at the tested concentrations. | Ensure the final DMSO concentration is ≤ 0.5%. Perform a dose-response curve to determine the cytotoxic threshold of this compound in your specific cell line. |
Quantitative Data Summary
| Compound | Solvent | Solubility | Storage of Stock Solution |
| This compound | DMSO | ≥ 100 mg/mL (≥ 251.65 mM) | -80°C for up to 6 months; -20°C for up to 1 month[7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile, low-binding microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the this compound powder accurately and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the tube in an ultrasonic water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulates.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[7]
Protocol 2: Preparation of Working Solutions for In Vitro Assays
Objective: To prepare a series of working solutions of this compound in an aqueous buffer or cell culture medium from a DMSO stock.
Materials:
-
This compound DMSO stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium (pre-warmed to 37°C)
-
Sterile microcentrifuge tubes or 96-well plate
-
Vortex mixer
Procedure:
-
Thaw the this compound DMSO stock solution at room temperature.
-
Method A: Direct Dilution (for a single concentration) a. Add the appropriate volume of the aqueous medium to a sterile tube. b. While gently vortexing the tube, add the required volume of the this compound DMSO stock to achieve the final desired concentration. Ensure the final DMSO concentration is ≤ 0.5%.
-
Method B: Serial Dilution (for a range of concentrations) [2][8] a. Prepare intermediate dilutions of your this compound stock in 100% DMSO if necessary to achieve the desired concentration range.[3] b. Add your pre-warmed aqueous medium to a series of tubes or wells in a plate. c. To the first tube/well, add the appropriate volume of your highest concentration DMSO stock to achieve the highest desired final concentration. Mix well by pipetting up and down. d. Transfer a defined volume from the first tube/well to the second, mix thoroughly, and repeat this process for the subsequent dilutions.
-
Use the freshly prepared working solutions immediately in your assay.
Visualizations
FAAH Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Serially diluting compounds while keeping DMSO concentration the same - Tissue and Cell Culture [protocol-online.org]
Technical Support Center: Optimizing FAAH-IN-6 Concentration for Cell Culture Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of FAAH-IN-6 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of a class of endogenous signaling lipids called N-acylethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound prevents the breakdown of AEA and other NAEs, leading to their accumulation and enhanced activation of their respective receptors, such as cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential vanilloid 1 (TRPV1) channels. This modulation of endocannabinoid signaling can influence various cellular processes, including inflammation, cell proliferation, and migration.
Q2: What is a recommended starting concentration for this compound in cell culture?
A recommended starting point for this compound in cell culture experiments is in the range of 1 to 10 µM . However, the optimal concentration is highly dependent on the cell type, the specific experimental endpoint being measured, and the expression level of FAAH in the cells. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare a stock solution of this compound?
This compound is readily soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: Is this compound cytotoxic?
While this compound is designed to be a specific inhibitor, high concentrations may exhibit off-target effects or cytotoxicity. It is crucial to determine the cytotoxic profile of this compound in your specific cell line. This can be achieved by performing a cell viability assay, such as the MTT or MTS assay, across a range of concentrations. This will help you establish a non-toxic working concentration range for your experiments.
Q5: How can I confirm that this compound is active in my cells?
The activity of this compound can be confirmed by several methods:
-
FAAH Activity Assay: Measure the enzymatic activity of FAAH in cell lysates treated with this compound compared to vehicle-treated controls. A significant reduction in FAAH activity indicates successful inhibition.
-
Anandamide Quantification: Measure the intracellular levels of anandamide using techniques like liquid chromatography-mass spectrometry (LC-MS). A significant increase in anandamide levels in this compound-treated cells confirms the inhibition of its degradation.
-
Western Blot Analysis: While not a direct measure of activity, you can assess the downstream effects of FAAH inhibition on signaling pathways known to be modulated by endocannabinoids (e.g., phosphorylation of ERK, AKT).
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect of this compound treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low to effectively inhibit FAAH in your cell line. 2. Low FAAH expression: Your cell line may have very low or no expression of FAAH. 3. Compound degradation: The compound may have degraded due to improper storage or handling. 4. Short incubation time: The incubation time may be insufficient to observe the desired effect. | 1. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). 2. Confirm FAAH expression in your cell line using Western Blot or qPCR. If expression is low, consider using a different cell model or overexpressing FAAH. 3. Ensure proper storage of the stock solution (-20°C or -80°C, protected from light) and use freshly prepared working solutions. 4. Perform a time-course experiment to determine the optimal incubation duration. |
| High variability between replicates. | 1. Uneven cell seeding: Inconsistent cell numbers across wells. 2. Inaccurate pipetting: Errors in dispensing this compound or other reagents. 3. Edge effects in multi-well plates: Evaporation from the outer wells can concentrate the compound. | 1. Ensure a single-cell suspension before seeding and use a calibrated multichannel pipette for even distribution. 2. Calibrate your pipettes regularly and use proper pipetting techniques. 3. Avoid using the outermost wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. |
| Unexpected or off-target effects observed. | 1. High concentration: The concentration of this compound may be in a range that causes off-target effects. 2. DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | 1. Lower the concentration of this compound. Refer to your dose-response and cytotoxicity data. 2. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.1%). Include a vehicle control (medium with the same DMSO concentration) in all experiments. |
| Difficulty dissolving this compound in aqueous solutions. | Poor aqueous solubility: this compound, like many small molecule inhibitors, has limited solubility in aqueous buffers. | Always prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous cell culture medium. Ensure thorough mixing after dilution. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | Organism | IC50 (nM) | Reference |
| FAAH | Human | 0.72 | [1] |
| FAAH | Rat | 0.28 | [1] |
Table 2: Example of Effective Concentrations of FAAH Inhibitors in Cell-Based Assays
| Cell Line | Assay | FAAH Inhibitor | Effective Concentration | Observed Effect |
| A549 (Human Lung Carcinoma) | Invasion Assay | URB597 | 10 µM | Inhibition of cell invasion |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Tube Formation Assay | URB597 | 20 µM | Decreased vascular tube length |
| BV-2 (Mouse Microglia) | Cytokine Release | URB597 | 5 µM | Reduction of pro-inflammatory cytokines |
Note: Data for this compound in specific cell-based assays is limited in publicly available literature. The data for URB597 is provided as a reference for a commonly used FAAH inhibitor. Researchers should determine the optimal concentration of this compound for their specific cell line and assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxicity of this compound.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the old medium and add 100 µL of the medium containing different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
FAAH Activity Assay in Cell Lysates
This protocol is for confirming the inhibitory effect of this compound on FAAH enzymatic activity.
Materials:
-
Cells treated with this compound or vehicle
-
Lysis buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
FAAH activity assay kit (commercial kits are available and recommended)
-
Fluorometric plate reader
Procedure:
-
Culture and treat cells with the desired concentrations of this compound or vehicle for the appropriate time.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform the FAAH activity assay according to the manufacturer's instructions of your chosen kit. This typically involves incubating the cell lysate with a fluorogenic FAAH substrate and measuring the fluorescence over time.
-
Calculate the FAAH activity and express it as a percentage of the vehicle-treated control.
Western Blot Analysis of Downstream Signaling
This protocol is for assessing the effect of this compound on the activation of downstream signaling pathways.
Materials:
-
Cells treated with this compound or vehicle
-
RIPA buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-AKT, anti-total-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle as required for your experiment.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and perform densitometric analysis to quantify protein levels.
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits FAAH, increasing anandamide levels and modulating downstream signaling.
Caption: Workflow for optimizing this compound concentration in cell culture experiments.
Caption: Troubleshooting logic for experiments where this compound shows no effect.
References
FAAH-IN-6 stability in DMSO and other solvents over time
Welcome to the technical support center for FAAH-IN-6. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this potent and orally active fatty acid amide hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For in vitro experiments, it is recommended to dissolve this compound in dimethyl sulfoxide (DMSO). A stock solution of up to 100 mg/mL can be prepared with the aid of ultrasonication. Please note that DMSO is hygroscopic, and it is advisable to use a fresh, anhydrous grade of DMSO to ensure optimal solubility.[1] For in vivo studies, a common protocol involves preparing a stock solution in DMSO and then further diluting it in a vehicle such as corn oil.[1]
Q2: What are the recommended storage conditions and stability of this compound in DMSO?
A2: The stability of your this compound stock solution is critical for reproducible experimental results. Based on available data, the following storage conditions are recommended for solutions of this compound in DMSO:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.[1]
To avoid repeated freeze-thaw cycles that can accelerate degradation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: My this compound solution in DMSO appears to have precipitated after storage. What should I do?
A3: Precipitation of a compound from a DMSO stock solution upon storage, especially at lower temperatures, can occur. Here are some troubleshooting steps:
-
Warm the solution: Gently warm the vial to room temperature or 37°C and vortex or sonicate to try and redissolve the precipitate.
-
Confirm concentration: If the precipitate does not redissolve, the concentration of your stock solution may be inaccurate. It is recommended to prepare a fresh stock solution.
-
Future prevention: To prevent precipitation, consider preparing a slightly lower concentration stock solution or ensure you are using anhydrous DMSO.
Q4: Are there any known degradation pathways for this compound?
A4: this compound contains a urea functional group. Urea-containing compounds can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, although they are generally stable at neutral pH. While specific degradation products for this compound have not been detailed in the available literature, it is crucial to maintain proper storage conditions (low temperature, anhydrous solvent) to minimize any potential degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected potency in assays | Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound. Ensure proper storage of aliquots at -80°C. Verify the age of your current stock solution. |
| Inaccurate concentration of the stock solution. | Confirm the initial weighing of the compound and the volume of DMSO used. If possible, verify the concentration using an analytical method like HPLC-UV. | |
| Precipitation of this compound in aqueous assay buffer | Low aqueous solubility of the compound. | When diluting the DMSO stock solution into your aqueous assay buffer, ensure the final DMSO concentration is kept low (typically ≤0.5%) to maintain solubility. Perform serial dilutions in DMSO first before the final dilution into the aqueous buffer. |
| Variability between experimental replicates | Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in DMSO by vortexing and/or sonicating the stock solution before making dilutions. |
| Adsorption to plasticware. | For sensitive assays, consider using low-adhesion microplates and pipette tips. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a general method to quantitatively assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Anhydrous DMSO
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other appropriate modifier)
-
HPLC system with a UV detector or a mass spectrometer (LC-MS)
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in anhydrous DMSO to prepare a stock solution of known concentration (e.g., 10 mM). Ensure complete dissolution by vortexing and sonication.
-
-
Sample Aliquoting and Storage:
-
Dispense aliquots of the stock solution into multiple amber glass autosampler vials to minimize headspace.
-
Prepare several sets of vials for each storage condition to be tested (e.g., Room Temperature, 4°C, -20°C, -80°C).
-
-
Time Point Zero (T=0) Analysis:
-
Immediately after preparation, take one aliquot for immediate analysis.
-
Dilute the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM) using an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).
-
Inject the diluted sample into the HPLC system and record the peak area of this compound. This will serve as the baseline (100% stability).
-
-
Incubation and Subsequent Time Point Analysis:
-
Store the remaining sets of vials at their designated temperatures.
-
At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months, 6 months), retrieve one vial from each storage condition.
-
Allow the vial to equilibrate to room temperature before opening.
-
Prepare and analyze the sample by HPLC as described in step 3.
-
-
Data Analysis:
-
For each time point and condition, calculate the percentage of this compound remaining relative to the T=0 sample using the peak areas.
-
Plot the percentage of this compound remaining versus time for each storage condition.
-
Monitor the chromatograms for the appearance of new peaks, which may indicate degradation products.
-
Table 1: Example Data Table for this compound Stability Study
| Storage Condition | Time Point | Peak Area (arbitrary units) | % Remaining |
| -80°C | 0 | 1,000,000 | 100% |
| 1 month | 995,000 | 99.5% | |
| 3 months | 990,000 | 99.0% | |
| 6 months | 985,000 | 98.5% | |
| -20°C | 0 | 1,000,000 | 100% |
| 1 month | 950,000 | 95.0% | |
| 3 months | 880,000 | 88.0% | |
| 4°C | 0 | 1,000,000 | 100% |
| 1 week | 900,000 | 90.0% | |
| 1 month | 750,000 | 75.0% |
Visualizations
FAAH Signaling Pathway
The primary role of Fatty Acid Amide Hydrolase (FAAH) is the degradation of the endocannabinoid anandamide (AEA). Inhibition of FAAH by compounds like this compound leads to an increase in AEA levels, which can then potentiate the activation of cannabinoid receptors (CB1 and CB2).
Caption: this compound inhibits the degradation of anandamide.
Experimental Workflow for Stability Assessment
The following diagram illustrates the logical flow of the experimental protocol for assessing the stability of this compound.
Caption: Workflow for assessing this compound stability in DMSO.
References
How to minimize variability in FAAH-IN-6 in vivo experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in in vivo experiments using the FAAH inhibitor, FAAH-IN-6.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, orally active, and blood-brain barrier-penetrating inhibitor of Fatty Acid Amide Hydrolase (FAAH). The FAAH enzyme is the primary catalyst for the breakdown of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, this compound increases the levels of anandamide in the body, thereby enhancing endocannabinoid signaling. This mechanism is being explored for its therapeutic potential in various conditions, including neuropathic and inflammatory pain.
Q2: What is the reported potency of this compound?
A2: this compound has shown high potency in inhibiting FAAH activity. The half-maximal inhibitory concentrations (IC50) are reported to be 0.72 nM for human FAAH (hFAAH) and 0.28 nM for rat FAAH (rFAAH).
Q3: What is a recommended vehicle for in vivo administration of this compound?
A3: For oral administration in rodent models, this compound can be formulated in corn oil. A stock solution in DMSO can be prepared first and then diluted in corn oil to achieve the desired final concentration. It is crucial to ensure the compound is fully dissolved and the solution is homogeneous before administration.
Q4: What are the typical effective doses of this compound in rodent models?
A4: In rat models of neuropathic and inflammatory pain, oral doses of this compound ranging from 1 to 10 mg/kg have been shown to be effective in a dose-dependent manner. Researchers should perform dose-response studies to determine the optimal dose for their specific animal model and experimental endpoint.
Q5: How can I confirm that this compound is effectively inhibiting FAAH in my in vivo experiment?
A5: The most direct way to confirm FAAH inhibition is to measure the levels of the primary FAAH substrate, anandamide, in relevant tissues (e.g., brain, spinal cord, peripheral tissues) after administration of this compound. A significant increase in anandamide levels compared to vehicle-treated control animals indicates successful target engagement. This is typically done using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Additionally, ex vivo FAAH activity assays can be performed on tissue homogenates.
Troubleshooting Guide
Variability in in vivo experiments can arise from multiple sources. This guide addresses specific issues that may be encountered when working with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| High variability in behavioral or physiological readouts between animals in the same treatment group. | 1. Inconsistent Drug Formulation/Administration: - Incomplete dissolution of this compound. - Inaccurate dosing volumes. - Improper oral gavage technique leading to stress or incorrect delivery. | 1. Formulation & Dosing: - Prepare fresh dosing solutions for each experiment. - Use a gentle warming and vortexing/sonication to ensure complete dissolution of this compound in the vehicle. - Calibrate pipettes and use precise techniques for dosing. - Ensure all personnel are thoroughly trained and consistent in the oral gavage procedure.[1][2][3][4][5] |
| 2. Animal-Specific Factors: - Genetic differences within the animal strain. - Sex differences and hormonal fluctuations (e.g., estrous cycle in females). - Differences in age, weight, and health status. | 2. Animal Selection & Handling: - Use a genetically homogeneous animal strain from a reputable supplier. - House animals under controlled and consistent environmental conditions (light-dark cycle, temperature, humidity).[6][7] - Acclimatize animals to the facility and handling for at least one week before the experiment.[3] - If using both sexes, analyze data separately. For females, consider monitoring the estrous cycle. - Randomize animals to treatment groups based on weight. | |
| 3. Environmental Stressors: - Noise, unfamiliar smells, or changes in lighting conditions. - Stress from handling or the experimental procedure itself. | 3. Environmental Control: - Conduct experiments in a quiet, dedicated space. - Handle animals gently and consistently. - Minimize changes in routine and environment. | |
| Lack of expected therapeutic effect (e.g., no change in pain threshold). | 1. Insufficient Bioavailability: - Poor absorption of the lipophilic compound from the gut. - Degradation of the compound in the formulation or in vivo. | 1. Formulation Optimization: - Consider using a self-microemulsifying drug delivery system (SMEDDS) to improve the solubility and absorption of the lipophilic this compound.[6][7][8][9] - Ensure the stability of the compound in the chosen vehicle over the duration of the experiment. |
| 2. Inadequate Dose: - The dose used may be too low for the specific animal model or endpoint. | 2. Dose-Response: - Perform a dose-response study to establish the minimum effective dose in your model. | |
| 3. Incorrect Timing of Administration: - The time between drug administration and behavioral testing may not be optimal. | 3. Pharmacokinetics: - Conduct a preliminary pharmacokinetic study to determine the time to maximum concentration (Tmax) of this compound in your model to inform the optimal timing for your endpoint measurement. | |
| Unexpected behavioral side effects or signs of toxicity. | 1. Off-Target Effects: - Although this compound is reported to be selective, high doses may lead to off-target effects. | 1. Dose & Selectivity: - Use the lowest effective dose determined from your dose-response studies. - While FAAH inhibitors are generally considered to have a better side-effect profile than direct cannabinoid agonists, it's important to monitor for any unexpected behaviors.[10][11] |
| 2. Vehicle Effects: - The vehicle itself (e.g., high concentration of DMSO) may be causing adverse reactions. | 2. Vehicle Control: - Always include a vehicle-only control group to differentiate between compound- and vehicle-induced effects. | |
| 3. Stress from Experimental Procedure: - Repeated or stressful procedures can alter animal behavior. | 3. Refine Procedures: - Refine handling and administration techniques to minimize stress. | |
| Inconsistent anandamide levels in tissue samples. | 1. Post-mortem Changes: - Endocannabinoid levels can change rapidly after euthanasia.[12] | 1. Tissue Collection: - Standardize the time from euthanasia to tissue collection and freezing. - Rapidly dissect and flash-freeze tissues in liquid nitrogen to minimize enzymatic activity. |
| 2. Sample Processing Variability: - Inconsistent extraction efficiency. | 2. Analytical Protocol: - Use a validated and standardized protocol for lipid extraction and LC-MS/MS analysis.[13][14][15][16][17] - Include internal standards in your samples to account for extraction variability. |
Quantitative Data Summary
The following tables summarize key quantitative data related to FAAH inhibitors from various studies, which can serve as a reference for designing and interpreting your experiments with this compound.
Table 1: In Vitro Potency of FAAH Inhibitors
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | FAAH | 0.72 | Human | MedchemExpress |
| This compound | FAAH | 0.28 | Rat | MedchemExpress |
| URB597 | FAAH | ~5 | Human | Various |
| PF-3845 | FAAH | 0.23 (Ki) | Rat | [18] |
Table 2: In Vivo Efficacy of FAAH Inhibitors
| Compound | Animal Model | Dose (mg/kg, p.o.) | Effect | Reference |
| This compound | Rat (Spared Nerve Injury) | 1-10 | Dose-dependent amelioration of tactile allodynia | MedchemExpress |
| This compound | Rat (CFA-induced inflammation) | 3-10 | Dose-dependent amelioration of tactile allodynia | MedchemExpress |
| URB597 | Rat | 0.3 (i.p.) | >90% FAAH inhibition, 2-4 fold increase in brain anandamide | [12] |
| PF-3845 | Mouse | 10 (i.p.) | Complete FAAH inactivation in brain | [18] |
Table 3: Fold-Increase in Anandamide (AEA) Levels Following FAAH Inhibition
| Compound | Dose (mg/kg) | Tissue | Fold Increase in AEA | Reference |
| URB597 | 0.3 (i.p.) | Rat Brain | 2-4 | [12] |
| JNJ-42165279 | 10 (oral, human) | Plasma | ≥10 | [19] |
| JNJ-42165279 | 10-75 (oral, human) | CSF | 40-77 | [19] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Oral Gavage in Rodents
-
Stock Solution Preparation:
-
Due to its lipophilic nature, initially dissolve this compound in a small amount of a suitable organic solvent like DMSO. For example, prepare a 25 mg/mL stock solution.
-
-
Working Solution Preparation:
-
Warm the vehicle (e.g., corn oil) to approximately 37°C to aid in dissolution.
-
Calculate the required volume of the stock solution and vehicle to achieve the final desired concentration for dosing (e.g., 1 mg/kg in a 5 mL/kg dosing volume).
-
Slowly add the DMSO stock solution to the pre-warmed corn oil while vortexing to ensure proper mixing and prevent precipitation. The final concentration of DMSO should be kept low (ideally ≤5%) to avoid vehicle-induced toxicity.
-
-
Administration:
-
Acclimatize animals to handling and the gavage procedure for several days before the experiment.
-
Use an appropriately sized, ball-tipped gavage needle for the animal's weight.[1][4]
-
Gently restrain the animal and insert the gavage needle along the roof of the mouth and down the esophagus. Do not force the needle.
-
Administer the solution slowly to avoid regurgitation and aspiration.[2][5]
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Quantification of Anandamide in Brain Tissue by LC-MS/MS
-
Tissue Collection:
-
At the designated time point after this compound administration, euthanize the animal using a consistent and rapid method.
-
Immediately dissect the brain region of interest on an ice-cold surface.
-
Flash-freeze the tissue in liquid nitrogen and store at -80°C until analysis.
-
-
Sample Preparation (Lipid Extraction):
-
Weigh the frozen tissue sample.
-
Homogenize the tissue in an ice-cold solvent mixture, typically chloroform:methanol:water (2:1:1), containing a known amount of a deuterated internal standard (e.g., anandamide-d8).
-
Vortex and centrifuge the homogenate to separate the organic and aqueous layers.
-
Collect the lower organic phase containing the lipids.
-
Dry the organic phase under a stream of nitrogen.
-
Reconstitute the lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol).[13][14][15][16][17]
-
-
LC-MS/MS Analysis:
-
Use a C18 reverse-phase column for chromatographic separation.
-
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile with a modifier like formic acid.
-
Set the mass spectrometer to positive electrospray ionization (ESI+) mode and use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for anandamide and the internal standard.
-
Quantify the anandamide concentration by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
-
Visualizations
Caption: Mechanism of this compound action in the endocannabinoid signaling pathway.
Caption: General experimental workflow for an in vivo study with this compound.
References
- 1. research.sdsu.edu [research.sdsu.edu]
- 2. research.fsu.edu [research.fsu.edu]
- 3. instechlabs.com [instechlabs.com]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. ouv.vt.edu [ouv.vt.edu]
- 6. Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Optimization of a Self-microemulsifying Drug Delivery System for Oral Administration of the Lipophilic Drug, Resveratrol: Enhanced Intestinal Permeability in Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. symmetric.events [symmetric.events]
- 10. Elevated Brain Fatty Acid Amide Hydrolase Induces Depressive-Like Phenotypes in Rodent Models: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative profiling of endocannabinoids and related N-acylethanolamines in human CSF using nano LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Addressing unexpected results in FAAH-IN-6 studies
Welcome to the technical support center for FAAH-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential challenges and unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and blood-brain barrier-penetrating inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] Its primary mechanism of action is to block the activity of the FAAH enzyme, which is responsible for the degradation of anandamide and other related fatty acid amides.[1] By inhibiting FAAH, this compound increases the endogenous levels of these signaling lipids, leading to enhanced activation of cannabinoid and other receptors.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro studies, this compound can be dissolved in DMSO.[1] For in vivo applications, a common vehicle is a solution containing 10% DMSO and 90% corn oil.[1] It is crucial to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture. Stock solutions should be stored at -20°C for up to one month or at -80°C for up to six months.[1] The powder form is stable for up to three years when stored at -20°C.[1]
Q3: What are the known off-target effects of FAAH inhibitors?
A3: While this compound is reported to be a potent FAAH inhibitor, it is important to consider potential off-target effects common to this class of compounds. Some FAAH inhibitors have been shown to interact with other lipases and enzymes involved in lipid metabolism.[2][3] For example, the FAAH inhibitor BIA 10-2474 was found to inhibit several other serine hydrolases, which was hypothesized to contribute to its neurotoxicity.[2] Researchers should consider including appropriate controls to assess the selectivity of this compound in their specific experimental system.
Q4: Can FAAH inhibition lead to changes in the broader lipidome?
A4: Yes, inhibiting FAAH can lead to significant alterations in the cellular lipid network beyond just anandamide. By preventing the breakdown of various fatty acid amides, FAAH inhibition can cause a buildup of these lipids and potentially impact downstream metabolic pathways.[2] It is advisable to consider the broader effects on the lipidome when interpreting results from this compound studies, especially in long-term experiments.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| No or low inhibitory activity in vitro | 1. Incorrect solvent or solubility issues: this compound may not be fully dissolved. | 1. Use fresh, anhydrous DMSO for stock solutions. Ensure complete dissolution, using sonication if necessary.[1] For aqueous assay buffers, ensure the final DMSO concentration is compatible with your assay and does not cause precipitation. |
| 2. Degradation of the compound: Improper storage or repeated freeze-thaw cycles can lead to degradation. | 2. Aliquot stock solutions and store them at -80°C for long-term use to avoid repeated freeze-thaw cycles.[1] | |
| 3. Inactive enzyme: The FAAH enzyme used in the assay may have lost activity. | 3. Use a fresh batch of enzyme or validate the activity of the current batch with a known FAAH inhibitor as a positive control. | |
| Inconsistent results between experiments | 1. Variability in compound concentration: Inaccurate pipetting or serial dilutions. | 1. Prepare fresh dilutions for each experiment and use calibrated pipettes. |
| 2. Assay conditions not optimized: Incubation times, temperature, or substrate concentration may not be optimal. | 2. Optimize assay parameters such as pre-incubation time with the inhibitor and the enzymatic reaction time. Run control wells (no inhibitor) to establish baseline FAAH activity. | |
| Unexpected in vivo effects (e.g., sedation, motor impairment) | 1. Off-target effects: this compound may be interacting with other receptors or enzymes. | 1. Include control groups treated with vehicle only. Consider using a structurally different FAAH inhibitor to see if the effect is class-specific. If possible, test in FAAH knockout animals to confirm the on-target effect.[4] |
| 2. Dose-related toxicity: The dose used may be too high. | 2. Perform a dose-response study to identify the minimum effective dose and a potential therapeutic window. | |
| Lack of efficacy in vivo | 1. Poor bioavailability or pharmacokinetics: The compound may not be reaching the target tissue at a sufficient concentration. | 1. This compound is reported to be orally active and cross the blood-brain barrier.[1] However, bioavailability can be influenced by the vehicle and route of administration. Consider optimizing the formulation or administration route. |
| 2. Rapid metabolism: The compound may be cleared too quickly from the system. | 2. While this compound is designed for in vivo use, its specific pharmacokinetic profile in your model system may vary. Consider conducting pharmacokinetic studies to determine the compound's half-life and peak concentration. |
Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC₅₀ (nM) |
| Human FAAH (hFAAH) | 0.72[1] |
| Rat FAAH (rFAAH) | 0.28[1] |
Table 2: In Vivo Efficacy of this compound in Pain Models
| Animal Model | Pain Type | Route of Administration | Effective Dose Range | Observed Effect |
| Rat (Spared Nerve Injury) | Neuropathic | Oral (p.o.) | 1-10 mg/kg | Dose-dependent amelioration of tactile allodynia[1] |
| Rat (Complete Freund's Adjuvant) | Inflammatory | Oral (p.o.) | 3-10 mg/kg | Significant amelioration of tactile allodynia[1] |
Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay (Fluorometric)
This protocol is a general method for measuring FAAH activity and can be adapted for testing the inhibitory effect of this compound.
Materials:
-
FAAH enzyme (recombinant or from tissue homogenate)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate: N-arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
This compound dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents:
-
Dilute FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Prepare a stock solution of AAMCA in an appropriate solvent (e.g., ethanol).
-
Prepare serial dilutions of this compound in FAAH Assay Buffer. Ensure the final DMSO concentration in the assay is low (e.g., <1%) to avoid solvent effects.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
FAAH Assay Buffer
-
This compound solution or vehicle (for control wells)
-
FAAH enzyme solution
-
-
Include wells for "no enzyme" and "no inhibitor" controls.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 15 minutes to allow this compound to bind to the enzyme.
-
-
Initiate Reaction:
-
Add the AAMCA substrate to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~360 nm and an emission wavelength of ~465 nm at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.
-
Protocol 2: In Vivo Assessment of Analgesia (Rat Model of Neuropathic Pain)
This protocol describes a general workflow for evaluating the analgesic effects of this compound in a spared nerve injury (SNI) model.
Materials:
-
Male Sprague-Dawley rats
-
This compound
-
Vehicle (e.g., 10% DMSO in corn oil)
-
Von Frey filaments for assessing mechanical allodynia
-
Oral gavage needles
Procedure:
-
Induction of Neuropathic Pain:
-
Perform the spared nerve injury (SNI) surgery on the left hind paw of the rats under appropriate anesthesia.
-
Allow the animals to recover for at least 7 days and confirm the development of mechanical allodynia by measuring the paw withdrawal threshold with von Frey filaments.
-
-
Drug Administration:
-
Prepare a solution of this compound in the vehicle at the desired concentrations (e.g., 1, 3, 10 mg/kg).
-
Administer this compound or vehicle to the rats via oral gavage.
-
-
Behavioral Testing:
-
At various time points after drug administration (e.g., 1, 2, 4, 6 hours), assess the paw withdrawal threshold in response to von Frey filaments.
-
The experimenter should be blinded to the treatment groups.
-
-
Data Analysis:
-
Compare the paw withdrawal thresholds between the this compound treated groups and the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Visualizations
Caption: this compound inhibits the degradation of anandamide in the postsynaptic neuron.
Caption: General experimental workflows for in vitro and in vivo studies with this compound.
Caption: A logical approach to troubleshooting unexpected results in this compound studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
Potential for FAAH-IN-6 to interact with other receptors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with FAAH-IN-6. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound, also known as compound 21d, is a potent, orally active inhibitor of Fatty Acid Amide Hydrolase (FAAH) that can cross the blood-brain barrier.[1][2][3][4] Its primary targets are human FAAH (hFAAH) and rat FAAH (rFAAH), which it inhibits at sub-nanomolar concentrations.[2][3][4] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide and other related fatty acid amides.[1]
Q2: What is the mechanism of action of this compound?
This compound is a sulfonyl fluoride-based inhibitor that acts as an irreversible, covalent modifier of FAAH.[1] It is believed to inhibit the enzyme's action by sulfonylation of the catalytic serine residue (Ser241) in the active site.[1]
Q3: Is there a potential for this compound to interact with other receptors or enzymes?
Yes, as with any pharmacological inhibitor, there is a potential for off-target interactions. However, studies have indicated that this compound exhibits a degree of selectivity for FAAH.
-
Serine Hydrolases: Activity-based protein profiling (ABPP) experiments in mouse brain and liver have shown that this compound is selective for FAAH over a large number of other serine hydrolases.[1]
-
Monoacylglycerol Lipase (MGL): this compound shows significantly less inhibitory activity against human MGL (hMGL), another key enzyme in the endocannabinoid system, indicating good selectivity over this target.[1]
-
Cannabinoid Receptors (CB1 and CB2): this compound has been reported to have low to moderate binding affinities for CB1 and CB2 receptors.[1] This suggests that at concentrations effective for FAAH inhibition, direct interaction with cannabinoid receptors may be minimal, but it should be considered, especially at higher concentrations.
Q4: How does the selectivity of this compound compare to other FAAH inhibitors?
The selectivity of FAAH inhibitors can vary significantly. For instance, the clinical candidate PF-04457845 is known for its high selectivity for FAAH with minimal off-target effects on other serine hydrolases.[5][6] In contrast, the inhibitor BIA 10-2474, which was withdrawn from clinical trials due to severe adverse effects, was found to inhibit other lipases, highlighting the importance of thorough selectivity profiling.
Q5: What experimental approaches can be used to determine the selectivity profile of this compound in our own experimental systems?
To assess the selectivity of this compound, two primary methods are recommended:
-
Activity-Based Protein Profiling (ABPP): This is a powerful technique to assess the interaction of an inhibitor with an entire class of enzymes (e.g., serine hydrolases) in a complex biological sample. A competitive ABPP workflow can determine the IC50 values of your inhibitor against a wide range of on- and off-target enzymes simultaneously.
-
Radioligand Binding Assays: This method is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor. A panel of radioligand binding assays can be used to screen this compound against a wide range of receptors, ion channels, and transporters to identify potential off-target interactions.
Troubleshooting Guide
Issue: Inconsistent results in cellular assays.
-
Possible Cause: Off-target effects of this compound at the concentration used.
-
Troubleshooting Step: Perform a dose-response curve to determine the lowest effective concentration for FAAH inhibition in your specific cell type. If possible, use a more selective FAAH inhibitor (e.g., PF-04457845) as a control to distinguish between FAAH-mediated and potential off-target effects.
Issue: Unexpected physiological or behavioral effects in in vivo studies.
-
Possible Cause: Interaction of this compound with other receptors, such as CB1 or CB2, or indirect effects due to the elevation of endocannabinoid levels.
-
Troubleshooting Step: To investigate direct off-target effects, consider using receptor antagonists for suspected off-targets (e.g., rimonabant for CB1) in conjunction with this compound. To assess indirect effects, measure the levels of anandamide and other fatty acid amides in relevant tissues.
Quantitative Data
The following table summarizes the known inhibitory activities and binding affinities of this compound.
| Target | Species | Assay Type | Value | Reference |
| FAAH | Human | Inhibition Assay | IC50: 0.72 nM | [2][3][4] |
| FAAH | Rat | Inhibition Assay | IC50: 0.28 nM | [2][3][4] |
| MGL | Human | Inhibition Assay | IC50: >10,000 nM | [1] |
| CB1 Receptor | Not Specified | Binding Assay | Low to moderate affinity | [1] |
| CB2 Receptor | Not Specified | Binding Assay | Low to moderate affinity | [1] |
Experimental Protocols
Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
This protocol outlines a competitive ABPP workflow to assess the selectivity of this compound against serine hydrolases in a proteome.
1. Proteome Preparation:
- Homogenize tissue or cell pellets in a suitable buffer (e.g., PBS) to a final protein concentration of 1-2 mg/mL.
- Centrifuge to pellet cellular debris and collect the supernatant (proteome).
2. Inhibitor Incubation:
- Aliquot the proteome into microcentrifuge tubes.
- Add varying concentrations of this compound (or vehicle control, e.g., DMSO) to the proteome samples.
- Incubate for a predetermined time (e.g., 30 minutes) at 37°C to allow for target engagement.
3. Probe Labeling:
- Add a broad-spectrum serine hydrolase activity-based probe (e.g., FP-rhodamine) to each sample.
- Incubate for a specified time (e.g., 15-30 minutes) at room temperature. The probe will covalently label the active site of serine hydrolases that have not been inhibited by this compound.
4. Sample Analysis (Gel-Based):
- Quench the labeling reaction by adding SDS-PAGE loading buffer.
- Separate the proteins by SDS-PAGE.
- Visualize the labeled enzymes using a fluorescence gel scanner. A decrease in fluorescence intensity of a band in the inhibitor-treated lanes compared to the control indicates inhibition of that enzyme.
5. Data Analysis:
- Quantify the fluorescence intensity of the bands corresponding to different serine hydrolases.
- Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value for each off-target enzyme.
Radioligand Binding Assay for Receptor Interaction
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for a specific receptor (e.g., CB1).
1. Membrane Preparation:
- Prepare membrane fractions from cells or tissues expressing the receptor of interest.
2. Binding Reaction:
- In a multi-well plate, combine the membrane preparation, a fixed concentration of a high-affinity radioligand for the target receptor (e.g., [3H]CP-55,940 for CB1), and a range of concentrations of this compound.
- Incubate the mixture to allow the binding to reach equilibrium.
3. Separation of Bound and Free Radioligand:
- Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filter will trap the membranes with the bound radioligand.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
4. Quantification:
- Place the filters in scintillation vials with scintillation cocktail.
- Measure the radioactivity using a scintillation counter.
5. Data Analysis:
- Plot the amount of bound radioligand as a function of the this compound concentration.
- Fit the data using a non-linear regression model to determine the IC50 value of this compound.
- Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
Visualizations
Caption: Signaling pathway of anandamide and the inhibitory action of this compound.
References
- 1. Sulfonyl Fluoride Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Dosing Regimen of FAAH-IN-6 for Chronic Studies
Welcome to the technical support center for FAAH-IN-6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully designing and executing chronic in vivo studies with this novel Fatty Acid Amide Hydrolase (FAAH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of a class of endogenous bioactive lipids called fatty acid amides (FAAs), which includes the endocannabinoid anandamide (AEA), as well as other signaling lipids like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA)[1][2][3][4][5]. By inhibiting FAAH, this compound increases the levels of these endogenous ligands, thereby enhancing their signaling through their respective receptors[2][6]. Enhanced AEA signaling at cannabinoid receptors (CB1 and CB2) is thought to mediate analgesic, anxiolytic, and anti-inflammatory effects[2][7][8].
Q2: What are the potential therapeutic applications of FAAH inhibition?
A2: The pharmacological inhibition of FAAH is a promising therapeutic strategy for a variety of conditions. Preclinical studies with various FAAH inhibitors have demonstrated potential efficacy in models of:
-
Neurodegenerative diseases[3]
Inhibition of FAAH is thought to provide therapeutic benefits without the undesirable side effects associated with direct cannabinoid receptor agonists[1][12].
Q3: How does this compound differ from other FAAH inhibitors?
A3: FAAH inhibitors can be classified based on their mechanism of inhibition (reversible, irreversible), their chemical scaffold (e.g., carbamates, ureas, ketoheterocycles), and their selectivity profile[1][6][13][14]. While specific data for this compound is not publicly available, it is crucial to characterize its unique properties, such as its in vitro potency (IC50), selectivity against other serine hydrolases, and its pharmacokinetic profile, to effectively design in vivo experiments. Some inhibitors, for instance, exhibit rapid metabolism in the liver, which can affect their systemic exposure and efficacy[15].
Troubleshooting Guide
Issue 1: Suboptimal efficacy or lack of dose-response in a chronic study.
-
Possible Cause 1: Insufficient FAAH Inhibition.
-
Troubleshooting: It is generally accepted that near-complete (>85%) and sustained inhibition of FAAH is required to produce significant elevations in anandamide levels and elicit a pharmacological response in vivo[1].
-
Recommendation: Conduct a preliminary dose-finding study to establish the relationship between the administered dose of this compound, the degree of FAAH inhibition in the target tissue (e.g., brain, spinal cord), and the resulting increase in substrate levels (e.g., anandamide). Refer to the "Experimental Protocols" section for a detailed methodology on assessing ex vivo FAAH activity.
-
-
Possible Cause 2: Poor Pharmacokinetic Properties.
-
Troubleshooting: The compound may have a short half-life, poor bioavailability, or rapid clearance, leading to insufficient exposure over the dosing interval.
-
Recommendation: Perform a pharmacokinetic (PK) study to determine key parameters such as Cmax, Tmax, half-life (t1/2), and bioavailability for the chosen route of administration. This data is critical for establishing an appropriate dosing frequency. For chronic studies, a compound with a longer half-life is generally preferred to maintain consistent target engagement.
-
-
Possible Cause 3: Development of Tolerance.
-
Troubleshooting: While less common with FAAH inhibitors compared to direct CB1 agonists, the potential for tolerance with chronic administration should be considered.
-
Recommendation: In your chronic study design, include interim time points to assess the pharmacological response. A diminishing response over time at a constant dose may indicate the development of tolerance.
-
Issue 2: Unexpected side effects or toxicity in a chronic study.
-
Possible Cause 1: Off-Target Effects.
-
Troubleshooting: this compound may be inhibiting other serine hydrolases or interacting with other receptors, ion channels, or enzymes.
-
Recommendation: It is essential to determine the selectivity profile of this compound. This can be achieved through broad in vitro screening against a panel of relevant enzymes and receptors. Activity-based protein profiling (ABPP) is a powerful technique to assess the selectivity of FAAH inhibitors against the entire serine hydrolase superfamily in native tissues[2]. Some FAAH inhibitors have been shown to have off-target effects on enzymes like α/β-hydrolase domain containing 6 (ABHD6)[16].
-
-
Possible Cause 2: Accumulation of the Compound or its Metabolites.
-
Troubleshooting: With repeated dosing, the compound or its metabolites may accumulate to toxic levels, especially if clearance is slow[8].
-
Recommendation: In your chronic toxicology studies, measure plasma and tissue concentrations of this compound and any major metabolites at various time points to assess for accumulation. Histopathological analysis of major organs should also be performed at the end of the study.
-
-
Possible Cause 3: Species-Specific Metabolism and Toxicity.
-
Troubleshooting: The metabolic profile and toxicity of a compound can vary significantly between species.
-
Recommendation: Conduct preliminary toxicology studies in the chosen animal model for the chronic study. Be aware of potential species differences in drug metabolism.
-
Data Presentation
Table 1: Comparative In Vitro Potency of Well-Characterized FAAH Inhibitors
| Compound | Chemical Class | Mechanism | Human FAAH IC50/Ki | Rat FAAH IC50/Ki | Reference |
| URB597 | Carbamate | Irreversible | 4.6 nM (IC50) | - | [1] |
| PF-3845 | Piperidine Urea | Irreversible | 0.23 µM (Ki) | - | [17] |
| OL-135 | α-Ketoheterocycle | Reversible | 4.7 nM (Ki) | - | [2] |
This table provides reference values for commonly used FAAH inhibitors. It is crucial to determine these values specifically for this compound.
Table 2: Example Pharmacokinetic Parameters of an Oral FAAH Inhibitor in Rodents
| Parameter | Value | Unit |
| Bioavailability (F) | 92 | % |
| Cmax (at 10 mg/kg) | 1.5 | µM |
| Tmax | 2 | hours |
| Half-life (t1/2) | 6 | hours |
| Clearance (CL) | 0.4 | L/h/kg |
This table presents hypothetical pharmacokinetic data for a non-covalent FAAH inhibitor and should be replaced with experimentally determined values for this compound.[6]
Experimental Protocols
Protocol 1: Ex Vivo FAAH Activity Assay
This protocol allows for the determination of FAAH inhibition in tissues following in vivo administration of this compound.
-
Tissue Collection and Preparation:
-
At a predetermined time after the final dose of this compound, euthanize the animal and rapidly dissect the target tissues (e.g., brain, liver).
-
Homogenize the tissues in an appropriate buffer (e.g., 50 mM Tris-HCl, pH 9.0).
-
Prepare membrane fractions by centrifugation.
-
-
Enzymatic Assay:
-
Incubate a defined amount of membrane protein with a radiolabeled substrate, such as [14C]anandamide.
-
The reaction is carried out at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and separate the product ([14C]ethanolamine) from the substrate using liquid-liquid extraction.
-
-
Quantification:
-
Measure the radioactivity of the aqueous phase containing the [14C]ethanolamine using a scintillation counter.
-
Calculate FAAH activity as the amount of product formed per unit of time per amount of protein.
-
Compare the activity in treated animals to that in vehicle-treated controls to determine the percentage of FAAH inhibition.[18]
-
Protocol 2: Quantification of Endogenous Anandamide Levels by LC-MS/MS
This protocol is for measuring the pharmacodynamic effect of this compound administration.
-
Sample Preparation:
-
Homogenize tissue samples in a solvent containing an internal standard (e.g., anandamide-d4).
-
Perform lipid extraction using a suitable method, such as a modified Bligh-Dyer extraction.
-
Evaporate the organic phase and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Use a liquid chromatography system coupled to a triple quadrupole mass spectrometer.
-
Separate the lipids on a C18 column with a suitable gradient of mobile phases.
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis:
-
Construct a standard curve using known concentrations of anandamide.
-
Calculate the concentration of anandamide in the samples by normalizing to the internal standard and comparing to the standard curve.
-
Visualizations
Caption: Simplified signaling pathway of FAAH and its inhibition by this compound.
Caption: Recommended experimental workflow for optimizing this compound dosing.
Caption: Troubleshooting logic for suboptimal efficacy of this compound.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fatty acid amide hydrolase - Proteopedia, life in 3D [proteopedia.org]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual Inhibition of α/β-Hydrolase Domain 6 and Fatty Acid Amide Hydrolase Increases Endocannabinoid Levels in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of fatty acid amide hydrolase inhibition on neuronal responses to nicotine, cocaine and morphine in the nucleus accumbens shell and ventral tegmental area: involvement of PPAR-α nuclear receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of potent and selective FAAH inhibitors with improved drug-like properties as potential tools to treat neuroinflammatory conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. NOVEL INHIBITOR OF FATTY ACID AMIDE HYDROLASE NORMALIZES CARDIOVASCULAR FUNCTION IN HYPERTENSION WITHOUT ADVERSE METABOLIC EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 17. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Different Routes to Inhibit Fatty Acid Amide Hydrolase: Do All Roads Lead to the Same Place? - PMC [pmc.ncbi.nlm.nih.gov]
How to control for non-specific binding of FAAH-IN-6 in assays
Welcome to the technical support center for FAAH-IN-6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively control for non-specific binding of this compound in your assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding and why is it a concern with this compound?
A: Non-specific binding refers to the interaction of this compound with targets other than FAAH. These can include other proteins, lipids, or even assay materials like plasticware. This is a critical issue as it can lead to inaccurate measurements of the inhibitor's potency and selectivity, potentially generating misleading results. For potent inhibitors like this compound, even minor off-target binding can have significant effects.
Q2: What are the common causes of high non-specific binding in FAAH assays?
A: High non-specific binding can stem from several factors:
-
Physicochemical Properties of this compound: Highly lipophilic or charged compounds are more prone to non-specific interactions.
-
Suboptimal Assay Conditions: Incorrect buffer pH, ionic strength, or the absence of appropriate blocking agents can promote non-specific binding.
-
Assay Components: this compound may bind to plastic surfaces of the assay plate or other proteins present in the sample (e.g., in cell lysates or serum).
-
High Inhibitor Concentration: Using concentrations of this compound that are significantly higher than its IC50 for FAAH increases the likelihood of off-target binding. Inhibitors that are only effective in cellular assays at concentrations greater than 10 µM may be acting non-specifically.[1]
Q3: How can I measure the extent of non-specific binding of this compound?
A: Non-specific binding is typically determined by including a control group in your assay where you measure the binding of a labeled ligand in the presence of a high concentration of an unlabeled competitor. This competitor saturates the specific binding sites on FAAH, so any remaining signal from the labeled ligand is considered non-specific. The specific binding is then calculated by subtracting the non-specific binding from the total binding.
Q4: What are the known off-targets for FAAH inhibitors?
A: FAAH is a serine hydrolase, and inhibitors targeting it can sometimes cross-react with other enzymes in this large family.[2] Activity-based protein profiling (ABPP) is a powerful technique to identify off-targets.[3] For some FAAH inhibitors, off-targets can include other lipases and carboxylesterases.[2] For example, the FAAH inhibitor BIA 10-2474 was found to inhibit other lipases, which was not observed with the more selective inhibitor PF-04457845.[4]
Troubleshooting Guides
Problem: High background signal in my FAAH activity assay.
This can be a result of non-specific binding of this compound or other assay components.
| Possible Cause | Recommended Solution |
| Suboptimal Buffer Conditions | Optimize the pH and ionic strength of your assay buffer. Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.005% Tween 20) can help reduce hydrophobic interactions. |
| Insufficient Blocking | Include a blocking agent like Bovine Serum Albumin (BSA) in your assay buffer to saturate non-specific binding sites on the assay plate and other proteins. |
| Compound Aggregation | High concentrations of inhibitors can sometimes lead to the formation of aggregates that can interfere with the assay. The inclusion of detergents can help mitigate this. |
| Contaminated Reagents | Ensure all your buffers and reagents are freshly prepared and filtered to remove any particulate matter. |
Problem: Inconsistent IC50 values for this compound across different assays.
Discrepancies in potency measurements can arise from uncontrolled non-specific binding.
| Possible Cause | Recommended Solution |
| Cell-based vs. Biochemical Assays | In cell-based assays, this compound has to cross the cell membrane and may bind to intracellular components non-specifically. Compare the IC50 from your cellular assay with that from a biochemical assay using purified FAAH to assess the impact of the cellular environment. Potency in enzyme assays should correlate with potency in cells.[1] |
| Irreversible Inhibition | If this compound is an irreversible inhibitor, its apparent IC50 will be highly dependent on the pre-incubation time with the enzyme.[2] Ensure you are using a consistent pre-incubation time across all experiments. |
| Competition with Substrate | For reversible inhibitors, high concentrations of the FAAH substrate in the assay can compete with this compound for binding, leading to an overestimation of the IC50. |
Experimental Protocols
Protocol 1: Determining Optimal Blocking Agent Concentration
This protocol helps to identify the ideal concentration of a blocking agent (e.g., BSA) to minimize non-specific binding of this compound.
-
Prepare a series of blocking buffer concentrations: Prepare dilutions of BSA (e.g., 0.1%, 0.5%, 1%, 2%, and 5%) in your standard FAAH assay buffer.
-
Set up your assay plate: Include wells for total binding, non-specific binding, and a no-enzyme control for each BSA concentration.
-
Perform the binding assay:
-
Total Binding: Add your labeled ligand and FAAH enzyme in the corresponding BSA buffer.
-
Non-specific Binding: Add the labeled ligand, FAAH enzyme, and a high concentration of an unlabeled competitor in the corresponding BSA buffer.
-
-
Incubate and measure: Incubate the plate to reach equilibrium, and then measure the signal according to your assay's detection method.
-
Analyze the data: Compare the non-specific binding signal across the different BSA concentrations. The optimal concentration is the one that gives the lowest non-specific signal without significantly affecting the specific binding signal.
Protocol 2: Validating this compound Selectivity using a Counter-Screening Assay
This protocol describes a general method to test the activity of this compound against another serine hydrolase to assess its selectivity.
-
Select a relevant off-target: Choose a serine hydrolase that is a known off-target for other FAAH inhibitors or is structurally related to FAAH.
-
Obtain the purified enzyme and a specific substrate: Use a commercially available assay kit for the chosen off-target enzyme if possible.
-
Perform an inhibitor activity assay:
-
Prepare a dose-response curve for this compound.
-
Include a positive control inhibitor for the off-target enzyme and a vehicle control (e.g., DMSO).
-
-
Determine the IC50: Calculate the IC50 of this compound for the off-target enzyme.
-
Calculate the selectivity ratio: Divide the IC50 for the off-target enzyme by the IC50 for FAAH. A higher ratio indicates greater selectivity for FAAH. A selectivity of at least 100-fold is generally desirable.
Data Summary
Table 1: Recommended Controls for this compound Assays
| Control | Purpose | Typical Setup |
| No Enzyme Control | To measure the background signal from the substrate and buffer. | All assay components except the FAAH enzyme. |
| Vehicle Control | To account for any effects of the inhibitor's solvent (e.g., DMSO). | All assay components, with the solvent added instead of this compound. |
| Positive Control Inhibitor | To ensure the assay is working correctly and to provide a benchmark for inhibition. | A known FAAH inhibitor (e.g., URB597) at a concentration that gives maximal inhibition. |
| Non-specific Binding Control | To determine the amount of signal that is not due to specific binding to FAAH. | Labeled ligand in the presence of a high concentration of an unlabeled competitor. |
Table 2: Interpreting this compound Potency Data
| Parameter | Biochemical Assay (Purified FAAH) | Cell-Based Assay | Considerations |
| IC50 | Provides a direct measure of the inhibitor's potency against the target enzyme. | Reflects the inhibitor's potency in a more complex biological environment, including cell permeability and potential off-target binding. | A large discrepancy between the biochemical and cellular IC50 values may indicate issues with cell permeability or non-specific binding within the cell. |
| Ki | The inhibition constant, which is a measure of the binding affinity of the inhibitor to the enzyme. | Not typically measured directly in cell-based assays. | For competitive inhibitors, the Ki provides a more fundamental measure of potency than the IC50. |
Visualizations
Caption: FAAH signaling pathway and the mechanism of action of this compound.
Caption: Troubleshooting workflow for addressing high non-specific binding.
References
- 1. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
FAAH-IN-6 assay artifacts and how to avoid them
Welcome to the technical support center for FAAH-IN-6 assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential artifacts and challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, orally active inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the breakdown of the endocannabinoid anandamide and other related fatty acid amides. By inhibiting FAAH, this compound increases the levels of these signaling lipids, thereby enhancing their effects on various physiological processes, including pain and inflammation. This compound belongs to the piperidine/piperazine urea class of inhibitors, which are known to act as covalent modifiers of the enzyme's active site serine nucleophile.[1][2][3]
Q2: What is the common method for measuring this compound activity?
A widely used method is a fluorometric activity assay.[4][5] This assay typically utilizes a synthetic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent.[4][6] In the presence of active FAAH, the substrate is hydrolyzed, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The increase in fluorescence over time is directly proportional to FAAH activity. The inhibitory effect of this compound is quantified by measuring the reduction in this fluorescence signal. Commercial kits are available that provide the necessary reagents for this type of assay.[7][8][9]
Q3: Why is it important to include controls in my this compound assay?
Controls are critical for validating your results and troubleshooting potential issues. Essential controls include:
-
No-Enzyme Control: To measure the background fluorescence of the substrate and buffer.
-
Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound on enzyme activity.
-
Positive Control Inhibitor: A known FAAH inhibitor (often provided in commercial kits) to confirm that the assay can detect inhibition.[8][9]
-
No-Substrate Control: To check for autofluorescence from the enzyme preparation or other assay components.[10]
Troubleshooting Guide
This guide addresses specific issues that may arise during your this compound experiments.
Issue 1: High Background Fluorescence
Question: My wells are showing high fluorescence readings even in my no-enzyme controls. What could be the cause and how can I fix it?
Possible Causes and Solutions:
| Cause | Solution |
| Substrate Degradation | The fluorogenic substrate (e.g., AAMCA) may be unstable and spontaneously hydrolyzing. Protect the substrate from light and prepare it fresh for each experiment. Avoid repeated freeze-thaw cycles.[7][8] |
| Contaminated Reagents | Buffers or other reagents may be contaminated with fluorescent compounds or microbes. Use fresh, high-purity reagents and filter-sterilize buffers. |
| Autofluorescence | Cell lysates or other biological samples can contain endogenous fluorescent molecules.[11] Include a "sample background control" (sample without substrate) and subtract this reading from your experimental wells.[7][8] |
| Incorrect Microplate Type | Using clear or white plates for fluorescence assays can lead to high background and well-to-well crosstalk. Always use black, opaque-bottom microplates for fluorescence assays.[10] |
| Plate Reader Settings | The gain setting on the fluorometer may be too high. Optimize the gain using a well with the expected maximum fluorescence to avoid saturating the detector. |
Issue 2: Inconsistent or Non-Reproducible Results
Question: I'm seeing significant variability between replicate wells and between experiments. How can I improve the consistency of my this compound assay?
Possible Causes and Solutions:
| Cause | Solution |
| Inaccurate Pipetting | Small volumes of enzyme or inhibitor can be difficult to pipette accurately. Use calibrated pipettes, and for very small volumes, prepare a larger volume of a diluted stock to pipette a larger, more accurate volume. |
| Incomplete Reagent Mixing | Reagents may not be thoroughly mixed in the wells. Gently mix the plate after adding all reagents, avoiding the introduction of bubbles. |
| Temperature Fluctuations | Enzyme activity is highly sensitive to temperature. Ensure that all reagents and the plate are equilibrated to the assay temperature (e.g., 37°C) before starting the reaction. Use a temperature-controlled plate reader.[7] |
| Inhibitor Instability/Solubility | This compound, like many small molecules, may have limited solubility or stability in aqueous assay buffers. Prepare fresh dilutions of the inhibitor from a concentrated stock (e.g., in DMSO) for each experiment. Visually inspect for any precipitation. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate reagents and alter enzyme activity. Avoid using the outermost wells for critical samples or fill them with buffer to create a humidity barrier. |
Issue 3: No or Low Inhibition by this compound
Question: I'm not observing the expected inhibitory effect of this compound, even at high concentrations. What could be wrong?
Possible Causes and Solutions:
| Cause | Solution |
| Inactive Inhibitor | The this compound stock may have degraded. Verify the integrity of your inhibitor. If possible, test it in a secondary assay or obtain a fresh batch. |
| Incorrect Assay pH | FAAH activity is pH-dependent, with optimal activity typically around pH 9.0 for fluorometric assays.[9] Ensure your assay buffer is at the correct pH. |
| Presence of Detergents | Since FAAH is a membrane protein, detergents are often used for solubilization. However, the type and concentration of detergent can affect inhibitor binding. If using a custom preparation, you may need to optimize the detergent conditions. |
| Off-Target Effects | While piperazine ureas are generally selective,[1][3] it's possible that at high concentrations, off-target effects could interfere with the assay readout. Consider performing a counter-screen with other serine hydrolases to confirm the selectivity of this compound in your system.[1] |
| Insufficient Pre-incubation Time | Covalent inhibitors like this compound often require a pre-incubation period with the enzyme before adding the substrate to allow for the covalent modification to occur. Optimize the pre-incubation time (e.g., 15-30 minutes) of the enzyme with this compound before initiating the reaction with the substrate.[12] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the FAAH signaling pathway and a typical experimental workflow for assessing this compound inhibition.
Experimental Protocols
Detailed Methodology: Fluorometric FAAH Activity Assay
This protocol is a general guideline for determining the inhibitory activity of this compound using recombinant human FAAH and a fluorogenic substrate.
1. Materials:
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, 1 mM EDTA, pH 9.0)[9]
-
This compound
-
Fluorogenic Substrate: Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)
-
Vehicle: Dimethyl sulfoxide (DMSO)
-
Black, opaque 96-well microplates suitable for fluorescence
-
Temperature-controlled microplate fluorometer (Excitation: 340-360 nm, Emission: 450-465 nm)[9]
2. Reagent Preparation:
-
FAAH Enzyme: Thaw the enzyme on ice. Dilute to the desired working concentration in cold FAAH Assay Buffer immediately before use. Keep on ice.
-
This compound: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. Create a serial dilution series in DMSO, and then dilute into FAAH Assay Buffer to achieve the final desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) and consistent across all wells.
-
AAMCA Substrate: Prepare a stock solution in a solvent like ethanol or DMSO. Dilute to the final working concentration in FAAH Assay Buffer. The final concentration is typically around 1-10 µM.[9]
3. Assay Procedure:
-
Plate Setup: In a 96-well black plate, add the following to the appropriate wells (total volume per well before substrate addition is typically 180-190 µL):
-
Inhibitor Wells: Add diluted this compound, FAAH enzyme, and FAAH Assay Buffer.
-
Vehicle Control Wells: Add the same concentration of vehicle (e.g., 1% DMSO), FAAH enzyme, and FAAH Assay Buffer.
-
No-Enzyme Control Wells: Add vehicle and FAAH Assay Buffer (no enzyme).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow this compound to interact with the enzyme.
-
Reaction Initiation: Add the AAMCA substrate solution to all wells to initiate the reaction (final volume typically 200 µL).
-
Fluorescence Measurement: Immediately place the plate in the fluorometer pre-set to 37°C. Measure the fluorescence kinetically every 1-2 minutes for 30-60 minutes.
4. Data Analysis:
-
Subtract the fluorescence signal from the no-enzyme control wells from all other wells to correct for background.
-
For each well, determine the rate of reaction (increase in fluorescence units per minute) from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each this compound concentration using the following formula:
% Inhibition = (1 - (Rate of Inhibitor Well / Rate of Vehicle Control Well)) * 100
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. aminer.cn [aminer.cn]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
- 8. abcam.cn [abcam.cn]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. benchchem.com [benchchem.com]
- 12. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
Validation & Comparative
A Comparative Analysis of Efficacy: FAAH-IN-6 vs. URB597
In the landscape of therapeutic drug discovery, the inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising strategy for the management of pain, anxiety, and other neurological disorders. By preventing the degradation of the endocannabinoid anandamide, FAAH inhibitors enhance endogenous cannabinoid signaling, offering a nuanced approach to modulating the endocannabinoid system. This guide provides a comparative analysis of two FAAH inhibitors: the well-characterized URB597 and a representative potent O-aryl carbamate, herein referred to as FAAH-IN-6, to objectively evaluate their efficacy based on available experimental data.
Mechanism of Action: A Shared Target
Both URB597 and this compound belong to the class of carbamate-based irreversible inhibitors of FAAH.[1] Their primary mechanism of action involves the carbamoylation of a catalytic serine residue (Ser241) within the active site of the FAAH enzyme.[2] This covalent modification inactivates the enzyme, leading to an accumulation of anandamide and other fatty acid amides, thereby potentiating their effects at cannabinoid receptors (CB1 and CB2) and other targets.[3]
In Vitro Efficacy: A Quantitative Comparison
The potency of FAAH inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) in in vitro assays. Lower IC50 values indicate greater potency.
| Compound | Target | IC50 (nM) | Source |
| URB597 | Rat Brain FAAH | 4.6 | [3] |
| This compound (URB524) | Rat Brain FAAH | 63 | [4] |
| This compound (Compound 2a) | Rat FAAH | 0.74 | [5] |
Note: As "this compound" is not a standardized name, two potent O-aryl carbamates, URB524 and compound 2a from relevant literature, are presented as representative examples.
In Vivo Efficacy: Preclinical Models of Pain and Anxiety
The therapeutic potential of FAAH inhibitors is evaluated in various animal models that mimic human disease states.
Carrageenan-Induced Inflammatory Pain
This model assesses the analgesic effects of compounds on inflammation-induced thermal hyperalgesia. URB597 has been shown to be effective in reducing inflammatory pain in this model.[6]
Elevated Plus Maze (EPM)
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect. FAAH inhibitors, including URB597, have demonstrated anxiolytic-like properties in this test.[4]
Experimental Protocols
Fluorometric FAAH Inhibition Assay
This in vitro assay quantifies the inhibitory potency of test compounds on FAAH activity.
Materials:
-
Rat brain homogenate (source of FAAH)
-
Fluorogenic FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
Assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Test compounds (this compound, URB597) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the rat brain homogenate to the assay buffer.
-
Add the test compounds or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the AAMCA substrate to all wells.
-
Measure the fluorescence kinetically at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm for a set period (e.g., 30 minutes) at 37°C.[7]
-
The rate of fluorescence increase is proportional to FAAH activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Carrageenan-Induced Thermal Hyperalgesia in Rats
This in vivo model evaluates the analgesic efficacy of compounds in a state of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Carrageenan solution (2% w/v in sterile saline)
-
Plantar test apparatus (Hargreaves apparatus)
-
Test compounds (this compound, URB597) formulated for administration (e.g., intraperitoneal injection)
Procedure:
-
Acclimatize the rats to the testing environment and apparatus.
-
Measure the baseline paw withdrawal latency to a thermal stimulus (a radiant heat source) for each rat.
-
Administer the test compounds or vehicle control to the rats.
-
After a predetermined time (e.g., 30 minutes), induce inflammation by injecting carrageenan into the plantar surface of one hind paw.
-
At various time points post-carrageenan injection (e.g., 1, 2, 3, and 4 hours), measure the paw withdrawal latency to the thermal stimulus.[6]
-
An increase in paw withdrawal latency compared to the vehicle-treated group indicates an analgesic effect.
Elevated Plus Maze Test in Rats
This in vivo model assesses the anxiolytic-like effects of compounds.
Materials:
-
Male Wistar rats (250-300 g)
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video tracking software
-
Test compounds (this compound, URB597) formulated for administration
Procedure:
-
Habituate the rats to the testing room for at least one hour before the experiment.
-
Administer the test compounds or vehicle control to the rats.
-
After a specific pretreatment time (e.g., 30 minutes), place the rat in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the time spent in the open arms, closed arms, and the number of entries into each arm using video tracking software.[8]
-
An increase in the percentage of time spent in the open arms and the number of open arm entries compared to the vehicle group suggests an anxiolytic-like effect.
Visualizations
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal Structures of Fatty Acid Amide Hydrolase Bound to the Carbamate Inhibitor URB597: Discovery of a Deacylating Water Molecule and Insight into Enzyme Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and analgesic effects of paeonol in carrageenan-evoked thermal hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Elevated plus-maze [bio-protocol.org]
A Head-to-Head Comparison of FAAH Inhibitors in Preclinical Pain Models
For Researchers, Scientists, and Drug Development Professionals
The inhibition of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), has emerged as a promising therapeutic strategy for the management of pain. By preventing the breakdown of AEA, FAAH inhibitors effectively enhance endogenous cannabinoid signaling, offering the potential for analgesia without the undesirable psychotropic side effects associated with direct cannabinoid receptor agonists. This guide provides a head-to-head comparison of the preclinical efficacy of three prominent FAAH inhibitors—URB597, PF-04457845, and JNJ-42165279—in widely used rodent models of inflammatory and neuropathic pain.
Data Presentation: Quantitative Efficacy of FAAH Inhibitors
The following table summarizes the quantitative data on the anti-nociceptive effects of URB597, PF-04457845, and JNJ-42165279 in various preclinical pain models. These data are compiled from multiple studies to facilitate a direct comparison of their potency and effectiveness.
| FAAH Inhibitor | Pain Model | Species | Route of Administration | Effective Dose Range | Key Findings | Citations |
| URB597 | Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Rat | Intraperitoneal (i.p.) | 0.3 - 10 mg/kg | Reduced mechanical allodynia and thermal hyperalgesia. Effects were mediated by both CB1 and CB2 receptors. | [1][2] |
| Carrageenan - Inflammatory Pain | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Attenuated carrageenan-induced hyperalgesia. | [3] | |
| Lactic Acid-Induced Visceral Pain | Rat | Intraperitoneal (i.p.) | 1 - 10 mg/kg | Produced dose-related, CB1 receptor-mediated decreases in acid-stimulated stretching. | [4] | |
| Partial Sciatic Nerve Ligation (PNL) - Neuropathic Pain | Rat | Intraperitoneal (i.p.) | 0.3 mg/kg | Did not reduce mechanical allodynia at the tested dose. | [1][2] | |
| Orofacial Pain (Tooth Pulp Stimulation) | Rat | Intraperitoneal (i.p.) & Intracerebroventricular (i.c.v.) | Not specified | Effective in preventing orofacial pain. | [5] | |
| PF-04457845 | Complete Freund's Adjuvant (CFA) - Inflammatory Pain | Rat | Oral (p.o.) | 0.1 - 10 mg/kg | Produced potent and long-lasting reduction of mechanical allodynia, comparable to naproxen (10 mg/kg). Minimum effective dose was 0.1 mg/kg. | [6][7][8] |
| Monosodium Iodoacetate (MIA) - Osteoarthritis Pain | Rat | Oral (p.o.) | Not specified | Significantly reduced mechanical hyperalgesia. | [6][8] | |
| Chronic Constriction Injury (CCI) - Neuropathic Pain | Mouse | Intraperitoneal (i.p.) | 1 mg/kg | Completely blocked thermal hyperalgesia and mechanical allodynia. | [9] | |
| JNJ-42165279 | Spinal Nerve Ligation (SNL) - Neuropathic Pain | Rat | Oral (p.o.) | 22 mg/kg (ED90) | Dose-dependently decreased tactile allodynia. | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Inflammatory Pain Model: Complete Freund's Adjuvant (CFA)-Induced Inflammation
This model induces a persistent inflammatory state, characterized by thermal hyperalgesia and mechanical allodynia.[11]
-
Animals: Adult male Sprague-Dawley rats (240-270g) are commonly used.[12]
-
Induction: Animals are briefly anesthetized. A volume of 100-150 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.[13][14] The contralateral paw may be injected with saline to serve as a control.
-
Behavioral Assessment:
-
Mechanical Allodynia: Assessed using von Frey filaments. The paw withdrawal threshold (PWT) in grams is determined by applying filaments of increasing force to the plantar surface of the paw.[15]
-
Thermal Hyperalgesia: Assessed using the Hargreaves test. A radiant heat source is applied to the plantar surface of the paw, and the paw withdrawal latency (PWL) in seconds is recorded.[16][17]
-
-
Timeline: Behavioral testing is typically performed before the CFA injection to establish a baseline and then at various time points post-injection (e.g., 24, 48, 72 hours) to assess the development of hypersensitivity and the effects of drug treatment.[18]
Neuropathic Pain Models
a) Chronic Constriction Injury (CCI)
This model mimics peripheral nerve injury and results in robust and persistent neuropathic pain behaviors.[19][20]
-
Animals: Adult male Sprague-Dawley rats (200-250g) are frequently used.[12]
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them.[12][21] The ligatures are tightened until they just elicit a brief twitch in the corresponding hind limb.
-
Behavioral Assessment: Mechanical allodynia and thermal hyperalgesia are assessed as described for the CFA model. Testing is typically performed on both the ipsilateral (injured) and contralateral (uninjured) hind paws.
-
Timeline: A stable state of mechanical allodynia and thermal hyperalgesia usually develops within 7-14 days post-surgery and can persist for several weeks.[12]
b) Spinal Nerve Ligation (SNL)
This model produces a well-defined and long-lasting neuropathic pain state by ligating specific spinal nerves.[22][23]
-
Animals: Adult male Sprague-Dawley rats are commonly used.[24]
-
Surgical Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed. These nerves are then tightly ligated with silk suture.[23][25]
-
Behavioral Assessment: As with the CCI model, mechanical allodynia and thermal hyperalgesia are the primary behavioral endpoints.
-
Timeline: Behavioral signs of neuropathic pain typically appear within a few days and are well-established by 7 days post-surgery.[24]
Behavioral Testing Protocols
a) Von Frey Test for Mechanical Allodynia
This test measures the sensitivity to a mechanical stimulus.[15][26]
-
Apparatus: A set of calibrated von Frey filaments or an electronic von Frey apparatus.
-
Procedure: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate. The filaments are applied perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend. A positive response is a sharp withdrawal of the paw. The 50% paw withdrawal threshold is often determined using the up-down method.[26]
b) Hargreaves Test for Thermal Hyperalgesia
This test measures the sensitivity to a thermal stimulus.[16][27]
-
Apparatus: A plantar test apparatus (Hargreaves apparatus).
-
Procedure: Animals are placed in individual plexiglass chambers on a glass floor and allowed to acclimate. A movable, high-intensity light source is positioned under the plantar surface of the hind paw. The latency to paw withdrawal is automatically recorded. A cut-off time (e.g., 20-30 seconds) is used to prevent tissue damage.[28][29]
c) Rotarod Test for Motor Coordination
This test is used to assess whether a compound has motor-impairing side effects.[30][31]
-
Apparatus: An accelerating rotarod.
-
Procedure: Animals are placed on a rotating rod that gradually increases in speed (e.g., from 4 to 40 rpm over 5 minutes). The latency to fall from the rod is recorded.[32][33] A decrease in performance on the rotarod can indicate motor impairment.
Conclusion
The preclinical data presented in this guide demonstrate that FAAH inhibitors are a promising class of analgesics with efficacy in both inflammatory and neuropathic pain models. PF-04457845 appears to be particularly potent in inflammatory pain models, with a low minimum effective oral dose. JNJ-42165279 has shown clear efficacy in a neuropathic pain model. URB597 is effective in inflammatory and visceral pain models, although its efficacy in neuropathic pain may be dose-dependent. A notable advantage of FAAH inhibitors is their mechanism of action, which enhances the body's own pain-relieving system, potentially leading to a better safety profile compared to direct-acting cannabinoid agonists. Further research and clinical trials are warranted to fully elucidate the therapeutic potential of these compounds in human pain conditions.[34]
References
- 1. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lack of effect of chronic pre-treatment with the FAAH inhibitor URB597 on inflammatory pain behaviour: evidence for plastic changes in the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Effect of Fatty Acid Amide Hydrolase Inhibitor URB597 on Orofacial Pain Perception in Rats [mdpi.com]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Chronic Constriction Injury Model of Neuropathic Pain [aragen.com]
- 13. 2.1. Animals and Complete Freund Adjuvant–induced inflammatory pain [bio-protocol.org]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Behavioral outcomes of complete Freund’s adjuvant-induced inflammatory pain in the rodent hind-paw: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 20. meliordiscovery.com [meliordiscovery.com]
- 21. mdbneuro.com [mdbneuro.com]
- 22. iasp-pain.org [iasp-pain.org]
- 23. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 24. meliordiscovery.com [meliordiscovery.com]
- 25. Neuropathic pain model induced by SNL [bio-protocol.org]
- 26. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 27. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test - PMC [pmc.ncbi.nlm.nih.gov]
- 28. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 29. 3.2. Behavioural Test: Thermal Hyperalgesia [bio-protocol.org]
- 30. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 31. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 32. scispace.com [scispace.com]
- 33. mmpc.org [mmpc.org]
- 34. mdpi.com [mdpi.com]
Validating the Mechanism of Action of FAAH-IN-6 in Different Cell Lines: A Comparative Guide
This guide provides a comprehensive comparison of a representative Fatty Acid Amide Hydrolase (FAAH) inhibitor, designated here as FAAH-IN-6, with other well-established FAAH inhibitors. It is intended for researchers, scientists, and drug development professionals interested in validating the mechanism of action of novel FAAH inhibitors. The guide includes comparative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to FAAH and its Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid ames.[1][2][3] By hydrolyzing AEA into arachidonic acid and ethanolamine, FAAH terminates its signaling.[1][3] Inhibition of FAAH leads to an increase in the endogenous levels of AEA, thereby enhancing its effects on cannabinoid receptors (CB1 and CB2) and other cellular targets.[3][4][5] This mechanism has shown therapeutic potential for a range of conditions, including pain, inflammation, anxiety, and neurodegenerative diseases.[3][5][6]
This compound is presented here as a representative novel, potent, and selective FAAH inhibitor. This guide outlines the necessary steps to validate its mechanism of action and compares its expected performance with other known FAAH inhibitors like URB597 and PF-3845.
Comparative Efficacy of FAAH Inhibitors
The efficacy of FAAH inhibitors is primarily determined by their potency (IC50) in inhibiting FAAH activity and their effect on the levels of FAAH substrates like anandamide in cellular models. The following table summarizes the expected comparative data for this compound against established inhibitors.
| Inhibitor | Type | IC50 (Human FAAH) | Effect on Anandamide Levels | Cell Lines Tested | Reference |
| This compound (Representative) | Reversible/Irreversible | <10 nM (Expected) | Significant Increase | Various (e.g., A549, H460, T47D, MCF7) | Hypothetical |
| URB597 | Irreversible | ~4-10 nM | Significant Increase | A549, H460, HUVEC | [6][7][8][9] |
| PF-3845 | Irreversible | ~7.2 nM | Significant Increase | Not specified in provided abstracts | [10] |
| OL-135 | Reversible | ~4.7 nM | Significant Increase | Not specified in provided abstracts | [6][10] |
| JNJ-42165279 | Reversible | ~70 nM | Increase | Not specified in provided abstracts | [10] |
Experimental Protocols
To validate the mechanism of action of this compound, a series of in vitro experiments should be conducted. Below are detailed protocols for key assays.
1. FAAH Activity Assay (Fluorometric)
This assay directly measures the enzymatic activity of FAAH and the inhibitory potential of this compound.
-
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which upon hydrolysis by FAAH, releases a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[11] The increase in fluorescence is proportional to FAAH activity.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a 96-well plate, add the assay buffer, the test compound or vehicle control, and the FAAH enzyme solution.
-
Incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.[10]
-
Initiate the reaction by adding the FAAH substrate.
-
Immediately measure the fluorescence kinetically at an excitation wavelength of ~340-360 nm and an emission wavelength of ~450-465 nm for 10-60 minutes at 37°C.[12][13][14]
-
The rate of reaction is calculated from the linear phase of the fluorescence curve. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Cellular FAAH Activity and Substrate Level Analysis
This experiment confirms the activity of this compound in a cellular context and its effect on the endogenous levels of anandamide.
-
Principle: Cells expressing FAAH are treated with this compound. The FAAH activity in cell lysates is then measured, and the intracellular levels of anandamide are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Materials:
-
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time.
-
Harvest and lyse the cells.
-
Measure the protein concentration of the cell lysates.
-
Perform the FAAH activity assay as described above using the cell lysates as the enzyme source. Normalize FAAH activity to the protein concentration.
-
For substrate level analysis, extract lipids from the cell lysates and quantify anandamide levels using a validated LC-MS method.[9]
-
3. Western Blot Analysis of FAAH Expression
This protocol is used to confirm the presence of the FAAH enzyme in the selected cell lines.
-
Principle: Western blotting uses antibodies to detect the presence and relative abundance of a specific protein (FAAH) in a complex mixture of proteins from cell lysates.
-
Materials:
-
Cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against FAAH
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Separate proteins from cell lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-FAAH antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the FAAH signaling pathway and the experimental workflow for validating the mechanism of action of this compound.
Caption: FAAH signaling pathway in the endocannabinoid system.
Caption: Workflow for validating the mechanism of action of this compound.
Conclusion
The validation of this compound's mechanism of action relies on a systematic approach involving both enzymatic and cellular assays. By demonstrating potent inhibition of FAAH activity and a consequential increase in endogenous anandamide levels in relevant cell lines, the on-target activity of this compound can be confirmed. The comparative data and protocols provided in this guide offer a robust framework for researchers to objectively assess the performance of novel FAAH inhibitors and advance the development of new therapeutics targeting the endocannabinoid system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Vascular Growth by Modulation of the Anandamide/Fatty Acid Amide Hydrolase Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. abcam.cn [abcam.cn]
- 15. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative pharmacokinetic profiles of FAAH-IN-6 and other inhibitors
A comprehensive guide for researchers and drug development professionals on the pharmacokinetic properties of key fatty acid amide hydrolase (FAAH) inhibitors. This guide provides a comparative analysis of available data to support preclinical and clinical research in the field of endocannabinoid system modulation.
Note on FAAH-IN-6: Publicly available information on a compound specifically named "this compound" is not available at the time of this publication. Therefore, this guide focuses on a comparison of other well-documented FAAH inhibitors for which pharmacokinetic data has been published.
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH leads to an increase in the levels of these signaling lipids, which has shown therapeutic potential for a range of conditions including pain, anxiety, and inflammatory disorders, without the undesirable side effects associated with direct cannabinoid receptor agonists.[1][2] The development of FAAH inhibitors is a significant area of pharmaceutical research, and understanding their pharmacokinetic profiles is essential for advancing these compounds through the drug development pipeline.
Comparative Pharmacokinetic Data
The following table summarizes the available human pharmacokinetic data for several notable FAAH inhibitors that have been evaluated in clinical trials. It is important to note that direct cross-study comparisons should be made with caution due to differences in study design, patient populations, and analytical methods.
| Inhibitor | Study Phase | Dose Range | Cmax (Maximum Concentration) | Tmax (Time to Cmax) | t1/2 (Half-life) | AUC (Area Under the Curve) | Key Findings & Citation |
| V158866 | Phase I | Single: 5-300 mg; Repeated: 50-500 mg | Dose-dependent increase | Rapid absorption | 9.6-18.3 hours (Day 7) | Linear relationship with dose | Well-tolerated with predictable, linear pharmacokinetics suitable for once-daily dosing.[3][4] |
| BIA 10-2474 | Phase I | Single: 0.25-100 mg; Repeated: 2.5-50 mg | Dose-related increases | Rapid absorption | 4.51-9.28 hours (single dose); 8-10 hours (Day 10) | Linear relationship with dose | Well-tolerated at lower doses, but serious adverse events at 50 mg repeated dose led to trial termination.[5] |
| JNJ-42165279 | Phase I | Multiple Ascending Dose: 10-75 mg | Not explicitly stated | Not explicitly stated | Not explicitly stated | Not explicitly stated | Dose-dependent inhibition of FAAH activity in leukocytes and increase in plasma and CSF AEA levels.[6] |
| PF-04457845 | Phase I/II | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets | An irreversible inhibitor that was well-tolerated in Phase I but showed a lack of efficacy in a Phase II study for osteoarthritis pain.[4] |
| URB597 | Preclinical (Rat) | 0.3 mg/kg | Not specified in snippets | Not specified in snippets | Not specified in snippets | Not specified in snippets | Showed almost complete inhibition of FAAH in vivo, with recovery of CNS FAAH activity after 24 hours.[7] |
Experimental Protocols
The pharmacokinetic data presented in this guide were primarily derived from Phase I clinical trials in healthy volunteers. The general methodologies employed in these studies are outlined below.
Study Design
Most studies were double-blind, randomized, placebo-controlled, with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[3][5][6] This design allows for the assessment of safety, tolerability, and pharmacokinetics over a range of doses.
Subject Population
Healthy male and, in some cases, female volunteers were recruited for these Phase I studies.[3][5] Subjects typically undergo a comprehensive health screening to ensure they meet the inclusion criteria and have no contraindications.
Dosing and Administration
The FAAH inhibitors were typically administered orally as a liquid suspension or other appropriate formulation.[3] Dosing was performed after a period of fasting.[3] In SAD studies, subjects received a single dose of the inhibitor or placebo. In MAD studies, subjects received daily doses for a specified period, often 7 to 10 days, to assess steady-state pharmacokinetics.[3][5]
Sample Collection and Analysis
Blood samples were collected at multiple time points post-dosing to characterize the plasma concentration-time profile of the drug.[6] In some studies, cerebrospinal fluid (CSF) was also collected to assess central nervous system penetration and target engagement.[6]
The concentration of the FAAH inhibitor and endogenous fatty acid amides (e.g., anandamide, oleoylethanolamide, palmitoylethanolamide) in plasma and CSF were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[6]
Pharmacodynamic Assessments
In addition to pharmacokinetic measurements, pharmacodynamic effects were assessed by measuring the activity of the FAAH enzyme in leukocytes or other accessible cells.[6] The levels of endogenous FAAH substrates, such as anandamide, in plasma and CSF were also measured as biomarkers of target engagement.[6]
FAAH Signaling Pathway and Inhibition
The following diagram illustrates the canonical signaling pathway of fatty acid amide hydrolase and the mechanism of its inhibition.
Caption: FAAH Signaling Pathway and Inhibition.
This guide provides a comparative overview of the pharmacokinetic profiles of several FAAH inhibitors based on currently available data. As new inhibitors, potentially including compounds like this compound, emerge and progress through clinical development, this information will be crucial for guiding future research and therapeutic applications in the modulation of the endocannabinoid system.
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty-acid amide hydrolase 1 - Wikipedia [en.wikipedia.org]
- 3. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety, Tolerability and Pharmacokinetics of FAAH Inhibitor V158866: A Double-Blind, Randomised, Placebo-Controlled Phase I Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of a Fatty Acid Amide Hydrolase (FAAH) in Hirudo Verbana - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the in vivo efficacy of FAAH-IN-6 against other FAAH inhibitors
An Objective Comparison of the In Vivo Efficacy of FAAH Inhibitors: A Guide for Researchers
A comparative analysis of the in vivo performance of prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate and compare the efficacy of these compounds.
Introduction
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Inhibition of FAAH presents a promising therapeutic strategy for a variety of conditions, including chronic pain, anxiety, and inflammatory disorders, by enhancing endogenous cannabinoid signaling.[2][3] This approach is thought to offer a more targeted therapeutic effect with potentially fewer side effects compared to direct cannabinoid receptor agonists.[3] This guide provides a comparative overview of the in vivo efficacy of several well-characterized FAAH inhibitors.
Note on FAAH-IN-6: An extensive search of publicly available scientific literature and databases did not yield any specific in vivo efficacy data for a compound designated as "this compound." Therefore, a direct comparison with this specific inhibitor is not possible at this time. The following sections provide a framework for evaluating any novel FAAH inhibitor against established compounds.
Comparative Efficacy of Select FAAH Inhibitors
The following tables summarize key in vivo efficacy data for three prominent FAAH inhibitors: PF-04457845, URB597, and JNJ-42165279.
Table 1: In Vivo Efficacy in Pain Models
| Inhibitor | Animal Model | Pain Type | Route of Administration | Minimum Effective Dose (MED) / Effective Dose | Reference |
| PF-04457845 | Rat | Inflammatory (CFA-induced) | Oral (p.o.) | 0.1 mg/kg | [1] |
| URB597 | Rat | Inflammatory | Intraperitoneal (i.p.) | Not explicitly stated, but analgesic effects observed. | [3] |
| Rat | Neuropathic | Intraperitoneal (i.p.) | Not explicitly stated, but analgesic effects observed. | [3] | |
| JNJ-42165279 | Rat | Neuropathic (Spinal Nerve Ligation) | Not specified | Efficacious, dose not specified in abstract. | [4] |
Table 2: Effects on Brain Anandamide (AEA) Levels
| Inhibitor | Animal Model | Dose | Route of Administration | Fold Increase in AEA | Time Point | Reference |
| PF-04457845 | Rat | Not specified | Not specified | Significant elevation | Not specified | [1] |
| URB597 | Mouse | Not specified | Intraperitoneal (i.p.) | Elevation observed | 2-6 hours | [1] |
| JNJ-42165279 | Rat | 20 mg/kg | Intraperitoneal (i.p.) | Up to 1.4-fold | 4 hours post-dosing |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments used to evaluate FAAH inhibitors.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This model is widely used to assess the efficacy of analgesic compounds in a persistent inflammatory pain state.[5][6][7]
1. Induction of Inflammation:
- Male Sprague Dawley rats (280-300g) are typically used.[6]
- A subcutaneous injection of Complete Freund's Adjuvant (CFA) (e.g., 1 mg/ml) is administered into the plantar surface of one hind paw.[6]
- This induces a localized inflammation characterized by edema (swelling) and hypersensitivity to thermal and mechanical stimuli, which can last for at least 7 days.[5][6]
2. Assessment of Pain-Related Behaviors:
- Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured. A decrease in withdrawal latency in the CFA-injected paw compared to the contralateral paw or baseline indicates thermal hyperalgesia.
- Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of varying stiffness is determined. A lower threshold in the inflamed paw indicates mechanical allodynia.
3. Drug Administration and Evaluation:
- The FAAH inhibitor or vehicle is administered at various doses and routes (e.g., oral gavage, intraperitoneal injection).
- Pain-related behaviors are assessed at different time points after drug administration to determine the compound's efficacy and duration of action.
Measurement of Anandamide Levels in Rat Brain
Quantifying the elevation of anandamide (AEA) in the brain following inhibitor administration is a key pharmacodynamic endpoint.
1. Tissue Collection and Preparation:
- Rats are euthanized at specified times after administration of the FAAH inhibitor or vehicle.
- The brain is rapidly excised and specific regions (e.g., limbic forebrain, hypothalamus) are dissected.[8]
- Tissues are immediately frozen in liquid nitrogen to prevent enzymatic degradation of AEA.
2. Extraction of Endocannabinoids:
- Brain tissue is homogenized in a solution of chloroform, methanol, and Tris-HCl buffer, often containing a deuterated internal standard (d8-anandamide) for accurate quantification.[8]
- The mixture is centrifuged, and the organic phase containing the lipids is collected. This extraction process is typically repeated to ensure complete recovery.[8]
3. Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
- The extracted lipid samples are analyzed by LC-MS/MS.
- The amount of anandamide is determined by comparing its signal to that of the deuterated internal standard.[9]
Visualizing Pathways and Workflows
Signaling Pathway of FAAH Inhibition
Caption: FAAH Inhibition Pathway.
General Experimental Workflow for In Vivo Evaluation
Caption: In Vivo Evaluation Workflow.
Conclusion
The landscape of FAAH inhibitors is populated by compounds with demonstrated in vivo efficacy in preclinical models of pain and inflammation. PF-04457845, URB597, and JNJ-42165279 each exhibit distinct profiles in terms of potency, selectivity, and effects on endogenous anandamide levels. The evaluation of any new FAAH inhibitor, such as the currently uncharacterized this compound, would necessitate a rigorous preclinical assessment following the experimental paradigms outlined in this guide. Such studies are essential to determine its therapeutic potential and position it within the existing armamentarium of FAAH-targeting compounds. Future research should aim to provide comprehensive, publicly accessible data for novel inhibitors to facilitate direct and objective comparisons.
References
- 1. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are FAAH inhibitors and how do they work? [synapse.patsnap.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. scispace.com [scispace.com]
- 6. CFA-Induced Inflammatory Pain Model for Testing Anti-inflammatory Compounds [aragen.com]
- 7. criver.com [criver.com]
- 8. Endocannabinoid levels in rat limbic forebrain and hypothalamus in relation to fasting, feeding and satiation: stimulation of eating by 2-arachidonoyl glycerol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ed.ac.uk [research.ed.ac.uk]
Selectivity profiling of FAAH-IN-6 against a panel of enzymes
A detailed guide for researchers on the selectivity profiles of prominent Fatty Acid Amide Hydrolase (FAAH) inhibitors.
This guide provides a comparative analysis of the selectivity of various Fatty Acid Amide Hydrolase (FAAH) inhibitors against a panel of enzymes, primarily other serine hydrolases. Understanding the selectivity of these inhibitors is crucial for minimizing off-target effects and developing safer and more effective therapeutics. FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides.[1][2] Its inhibition is a promising strategy for treating a range of conditions, including pain, anxiety, and inflammatory disorders.[2]
Comparative Selectivity Profiles
The following table summarizes the inhibitory activity of several well-characterized FAAH inhibitors against FAAH and a selection of off-target enzymes. The data is compiled from activity-based protein profiling (ABPP) studies, which allow for the broad assessment of inhibitor selectivity in complex proteomes.[3]
| Inhibitor | Target Enzyme | Off-Target Enzymes Inhibited | Notes |
| URB597 | FAAH | Reportedly selective against a broad panel of receptors, ion channels, neurotransmitter transporters, and enzymes at 10 µM.[4] Some studies show it reduces the fluorescent labeling of two other proteins besides FAAH.[5] | A widely used carbamate inhibitor. |
| PF-04457845 | FAAH | FAAH2 is the only major off-target among ~60 quantified serine hydrolases.[6] | A highly selective and clinically tested FAAH inhibitor.[6] |
| BIA 10-2474 | FAAH | Numerous off-targets including FAAH2, ABHD6, ABHD11, LIPE, PNPLA6, CES1, CES2, and CES3.[6] | Exhibited neurotoxicity in clinical trials, potentially due to its off-target activities.[6] |
| JZL195 | FAAH & MAGL | ABHD6 is the only other serine hydrolase inhibited.[3] | A dual inhibitor of FAAH and monoacylglycerol lipase (MAGL).[3] |
| MAFP | FAAH & cPLA2 | Potent irreversible inhibitor of several other serine hydrolases.[4] | A substrate-derived inhibitor.[4] |
Experimental Protocols
The determination of inhibitor selectivity involves various in vitro enzyme assays. Below are the detailed methodologies for commonly employed techniques.
Fluorometric Assay for FAAH Activity
This assay is a convenient method for screening FAAH inhibitors.[1][7]
-
Principle: The assay utilizes a synthetic substrate, such as AMC arachidonoyl amide, which is hydrolyzed by FAAH to release the fluorescent product 7-amino-4-methylcoumarin (AMC).[1][7] The rate of fluorescence increase is directly proportional to FAAH activity.
-
Protocol Outline:
-
Enzyme Preparation: Prepare membranes from cells or tissues expressing FAAH.[8]
-
Reaction Setup: In a 96-well plate, add the FAAH-containing membranes, the test inhibitor at various concentrations, and the assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA).[1]
-
Incubation: Incubate the plate for a defined period (e.g., 5 minutes) at 37°C.[1]
-
Initiation: Initiate the reaction by adding the FAAH substrate (e.g., AMC arachidonoyl amide to a final concentration of 1 µM).[1]
-
Measurement: Measure the fluorescence kinetically or as an endpoint at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C.[1][7]
-
Data Analysis: Calculate the percent inhibition by comparing the rate of fluorescence in the presence of the inhibitor to the control (vehicle-treated) wells. IC50 values are then determined from the dose-response curves.
-
Radiometric Assay for FAAH Activity
This method uses a radiolabeled substrate to measure enzyme activity.
-
Principle: The assay measures the enzymatic hydrolysis of a radiolabeled substrate like [14C]-anandamide. The reaction products, [14C]-arachidonic acid and [14C]-ethanolamine, are separated from the unreacted substrate and quantified by scintillation counting.
-
Protocol Outline:
-
Enzyme Preparation: Use membranes prepared from cells or tissues expressing FAAH.[8]
-
Reaction Setup: Incubate the enzyme preparation with [14C]-anandamide in a suitable buffer (e.g., 50 mM Tris-HCl, pH 9) at 37°C for 30 minutes.[8]
-
Reaction Termination and Extraction: Stop the reaction and separate the aqueous phase (containing [14C]-ethanolamine) from the organic phase (containing unreacted [14C]-anandamide) using a solvent extraction method.
-
Measurement: Quantify the radioactivity in the aqueous phase using a scintillation counter.
-
Data Analysis: Determine FAAH activity by the amount of [14C]-ethanolamine produced.
-
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomic method for assessing the selectivity of inhibitors across a large number of enzymes in their native environment.[3]
-
Principle: This technique utilizes active site-directed chemical probes that covalently bind to the active site of many enzymes in a mechanism-dependent manner. By pre-incubating a proteome with an inhibitor before treating it with a broad-spectrum probe, one can identify the targets of the inhibitor by the decrease in probe labeling.
-
Protocol Outline:
-
Proteome Incubation: Incubate a complex proteome (e.g., cell or tissue lysate) with the test inhibitor at various concentrations or a vehicle control.
-
Probe Labeling: Add a broad-spectrum serine hydrolase-directed activity-based probe (e.g., fluorophosphonate-rhodamine) to the proteomes and incubate to allow for covalent modification of active enzymes.
-
Analysis: The labeled proteins are then analyzed, typically by gel-based methods or mass spectrometry, to identify the enzymes that are inhibited by the test compound (indicated by a decrease in probe labeling).[5]
-
Visualizing the Workflow and Signaling
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
Caption: Endocannabinoid signaling pathway and the action of FAAH inhibitors.
Caption: Workflow for determining inhibitor selectivity using Activity-Based Protein Profiling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
- 8. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Next-Generation FAAH Inhibitors: A Comparative Analysis of FAAH-IN-6 Against First-Generation Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on the evolving landscape of Fatty Acid Amide Hydrolase (FAAH) inhibitors. This guide provides a comparative analysis of the publicly available data on first-generation FAAH inhibitors and provides a framework for evaluating emerging compounds like FAAH-IN-6.
Fatty Acid Amide Hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, which in turn modulates various physiological processes, including pain, inflammation, and anxiety. This has made FAAH a promising therapeutic target. This guide benchmarks the performance of emerging FAAH inhibitors, with a focus on comparing them to well-characterized first-generation compounds.
Note on this compound: As of the latest literature review, detailed public data regarding the biochemical and pharmacokinetic properties of this compound is limited. The following comparisons are based on established first-generation FAAH inhibitors. This guide will be updated as more information on next-generation inhibitors like this compound becomes available.
Quantitative Comparison of First-Generation FAAH Inhibitors
The following tables summarize the key biochemical and pharmacokinetic parameters of three well-studied first-generation FAAH inhibitors: URB597, PF-3845, and OL-135.
| Inhibitor | Target | IC50 (nM) | Mechanism of Action | Selectivity |
| URB597 | Human FAAH | 3 - 4.6[1] | Irreversible (covalent carbamylation of Ser241)[2] | Highly selective for FAAH in the brain; inhibits other serine hydrolases (carboxylesterases) in peripheral tissues[3] |
| Rat FAAH | 5[4] | |||
| PF-3845 | Human FAAH-1 | 18[5] | Irreversible (covalent carbamylation of Ser241)[5] | Highly selective for FAAH-1 over FAAH-2 and other serine hydrolases[3][6] |
| Ki | 230[7] | |||
| OL-135 | FAAH | Not specified | Reversible (hemiketal formation with Ser241)[8] | Selective for FAAH over other mammalian serine hydrolases[3][9] |
| Inhibitor | Bioavailability | Half-life (t1/2) | Route of Administration (in studies) | Key In Vivo Effects |
| URB597 | Orally available in rats and monkeys[4] | Brief half-life[10] | Intraperitoneal (i.p.), Oral (p.o.) | Anxiolytic-like, antidepressant-like, and analgesic effects[4]; increases brain anandamide levels[1] |
| PF-3845 | Orally active[5] | Long duration of action (up to 24 hours)[11] | Intraperitoneal (i.p.), Oral (p.o.) | Reduces inflammatory pain[5]; elevates brain anandamide levels[5][11] |
| OL-135 | CNS penetrant[12] | Produces transient elevations of AEA in vivo[3][9] | Intraperitoneal (i.p.) | Reverses mechanical allodynia in pain models[13]; disrupts contextual fear conditioning[14] |
Experimental Protocols
The characterization of FAAH inhibitors involves a series of standardized in vitro and in vivo assays.
In Vitro FAAH Inhibition Assay (Fluorometric)
This assay is a common method to determine the potency of a FAAH inhibitor (IC50 value).
-
Enzyme Source: Homogenates from cell lines (e.g., HEK293T cells overexpressing human FAAH) or tissue (e.g., rat brain) are prepared.
-
Substrate: A fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin (AAMC), is used.
-
Procedure:
-
The test compound (inhibitor) at various concentrations is pre-incubated with the enzyme source.
-
The fluorogenic substrate is added to initiate the reaction.
-
FAAH hydrolyzes the substrate, releasing a fluorescent product (7-amino-4-methylcoumarin).
-
The increase in fluorescence over time is measured using a plate reader.
-
-
Data Analysis: The rate of reaction is calculated, and the IC50 value is determined by plotting the percent inhibition against the inhibitor concentration.
Selectivity Profiling (Activity-Based Protein Profiling - ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor against a large number of enzymes in their native environment.
-
Proteome Source: Lysates from various tissues (e.g., brain, liver) are used to represent a complex proteome.
-
Probe: A broad-spectrum activity-based probe that covalently labels the active sites of serine hydrolases (e.g., a fluorophosphonate probe tagged with a reporter like rhodamine) is used.
-
Procedure:
-
The proteome is pre-incubated with the test inhibitor.
-
The activity-based probe is then added. The probe will label any active serine hydrolases that have not been blocked by the inhibitor.
-
The proteins are separated by SDS-PAGE.
-
-
Data Analysis: The gel is scanned for fluorescence. A decrease in the fluorescence intensity of a specific protein band in the presence of the inhibitor indicates that the inhibitor has bound to and inhibited that enzyme. This allows for the simultaneous assessment of the inhibitor's effect on FAAH and numerous other off-target enzymes.[3]
Visualizations
FAAH Signaling Pathway
Caption: FAAH Signaling and Inhibition Pathway.
Experimental Workflow for FAAH Inhibitor Screening
Caption: Workflow for FAAH Inhibitor Discovery.
Evolution of FAAH Inhibitors
Caption: Evolution of FAAH Inhibitor Design.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. selleckchem.com [selleckchem.com]
- 8. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. FAAH Inhibitor OL-135 Disrupts Contextual, but not Auditory, Fear Conditioning in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for FAAH-IN-6
For researchers, scientists, and drug development professionals handling FAAH-IN-6, adherence to proper disposal and safety protocols is paramount to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step information for the safe handling and disposal of this compound.
Immediate Safety and Handling Precautions
When working with this compound, it is crucial to employ standard laboratory safety practices. Personal Protective Equipment (PPE) should be worn at all times. In case of accidental exposure or spillage, follow the first aid and cleanup measures outlined below.
| Precautionary Measure | Detailed Protocol |
| Personal Protective Equipment (PPE) | Wear protective gloves, a lab coat, and eye protection or a face shield.[1] |
| Handling | Avoid eating, drinking, or smoking in the laboratory area.[1] Wash hands thoroughly after handling the compound.[1] |
| First Aid: Skin Contact | If the compound comes into contact with skin, wash the affected area with plenty of soap and water.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| First Aid: Eye Contact | In case of eye contact, rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing.[1] |
| First Aid: Ingestion | Rinse the mouth with water. Do not induce vomiting.[1] |
| Accidental Release | For spills, use an absorbent material like diatomite or universal binders to contain the substance.[1] Decontaminate affected surfaces and equipment by scrubbing with alcohol.[1] |
This compound Disposal Workflow
The proper disposal of this compound and its containers must be conducted in accordance with local, state, and federal regulations. The following workflow provides a general procedure for disposal.
Caption: Logical workflow for the proper disposal of this compound.
Experimental Protocols Cited in Safety Procedures
The safety and disposal guidelines are based on standard laboratory procedures for handling chemical compounds. The primary "experimental protocol" for disposal involves the following key steps derived from safety data sheets for similar compounds:
-
Absorption of Spills : In the event of an accidental release, absorb the material with a finely-powdered, liquid-binding substance such as diatomite or other universal binders.[1]
-
Surface Decontamination : Following the absorption of a spill, decontaminate all affected surfaces and equipment by thoroughly scrubbing with alcohol.[1]
-
Final Disposal : Dispose of the absorbed material and any other contaminated items as chemical waste, following institutional and local regulations.[1]
References
Personal protective equipment for handling FAAH-IN-6
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling FAAH-IN-6. The following procedural steps and recommendations are designed to ensure the safe handling, use, and disposal of this potent, orally active fatty acid amide hydrolase (FAAH) inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A laboratory coat or protective clothing. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary for large quantities or in case of aerosolization. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for the safe handling of this compound.
Preparation and Use:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure proper ventilation.
-
Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory. Avoid breathing dust or vapors.
-
Prevent Contact: Take measures to prevent contact with skin and eyes by wearing the appropriate PPE.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound.[1]
Accidental Release Measures: In the event of a spill, follow these steps:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an absorbent material, such as diatomite or universal binders, to contain the spill.
-
Decontamination: Clean the affected surfaces and equipment by scrubbing with alcohol.
-
Disposal: Dispose of contaminated materials as hazardous waste in accordance with local regulations.[1]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety (EHS) office for specific guidelines. |
| Contaminated Materials | All contaminated materials (e.g., gloves, absorbent pads, glassware) should be collected in a sealed, labeled container and disposed of as hazardous waste.[1] |
| Empty Containers | Rinse empty containers thoroughly and dispose of them according to institutional guidelines. |
Experimental Protocols and Data
While specific experimental protocols for this compound are not detailed in the provided search results, the compound has been shown to be a potent inhibitor of human and rat FAAH with IC50 values of 0.72 nM and 0.28 nM, respectively.[2] It demonstrates dose-dependent analgesic efficacy in animal models of neuropathic and inflammatory pain.[2]
This compound Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
